Product packaging for 3-Phenoxychromone(Cat. No.:)

3-Phenoxychromone

Cat. No.: B1252776
M. Wt: 238.24 g/mol
InChI Key: VXSXSXYJNOZJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenoxychromone is a privileged chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a core structure for developing novel bioactive molecules with diverse therapeutic potential. Recent investigations have highlighted its value in several key areas. Derivatives of the this compound scaffold have been identified as potent and selective Monoamine Oxidase B (MAO-B) inhibitors, making them promising candidates for neurological condition research . Furthermore, naturally occurring 2-phenoxychromones, a closely related class, have shown inhibitory activity against the SARS-CoV-2 Papain-Like Protease (PLP), a crucial enzyme for viral replication, suggesting their utility as a starting point for antiviral agent development . In the field of metabolic disease, specific 2-phenoxychromone derivatives demonstrate an ability to repress lipid droplet accumulation in both hepatocytes and adipocytes, indicating potential for research into Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and obesity . The chromone structure is also recognized for other pharmacological activities, including enzyme inhibition and investigation as anticancer agents . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O3 B1252776 3-Phenoxychromone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-phenoxychromen-4-one

InChI

InChI=1S/C15H10O3/c16-15-12-8-4-5-9-13(12)17-10-14(15)18-11-6-2-1-3-7-11/h1-10H

InChI Key

VXSXSXYJNOZJDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=COC3=CC=CC=C3C2=O

Synonyms

3-phenoxychromone

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isolation and Purification of 3-Phenoxychromone from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 3-phenoxychromone, a rare subclass of flavonoids, from plant extracts. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the workflow to aid researchers in this specialized area of natural product chemistry.

Introduction

3-Phenoxychromones are a unique and relatively uncommon group of naturally occurring flavonoids characterized by a phenoxy substituent at the C3 position of the chromone ring. These compounds are of significant interest to the scientific community due to their potential pharmacological activities. Natural sources of 3-phenoxychromones are scarce, with documented occurrences primarily within plants of the Fabaceae family, such as Glycyrrhiza aspera (containing Glyasperin E) and Erythrina variegata (containing eryvarins F and G)[1]. The low abundance of these compounds necessitates efficient and robust isolation and purification strategies.

This guide will detail a generalized yet comprehensive workflow for obtaining high-purity this compound from plant material, covering extraction, fractionation, and final purification steps.

Experimental Protocols

The following protocols are a synthesized representation of standard methodologies for the isolation of flavonoids and related phenolic compounds from plant sources, adapted for the specific target of this compound.

Plant Material Preparation
  • Collection and Identification: Collect the plant material (e.g., roots or aerial parts of a known this compound-containing species). Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a hot air oven at a controlled temperature of 25-30°C.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Flavonoid Mixture

This protocol utilizes ultrasonic-assisted extraction, a method known for its efficiency.

  • Sample Preparation: Weigh 100 g of the dried plant powder.

  • Solvent Addition: Place the powder in a suitable flask and add 1000 mL of 70% ethanol (a 1:10 sample-to-solvent ratio)[2].

  • Ultrasonic Extraction: Submerge the flask in an ultrasonic bath and extract for 60 minutes at a controlled temperature of 40°C[2].

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Fractionation by Column Chromatography

The crude extract is subjected to column chromatography for initial separation and enrichment of the target compound.

  • Column Packing: Prepare a silica gel column (e.g., 60-120 mesh) using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to this compound.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The enriched fractions from column chromatography are further purified using preparative HPLC to obtain high-purity this compound.

  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and gradient for the separation of the target compound.

  • Sample Preparation: Dissolve the semi-purified fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Separation: Inject the sample onto a preparative C18 column and run the preparative HPLC system using the optimized gradient.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. Fractions with a purity of >98% are pooled[3].

  • Final Product: Evaporate the solvent from the high-purity fractions to obtain the isolated this compound.

Data Presentation

The following tables summarize representative quantitative data for the isolation and purification of flavonoids, which can be adapted as a benchmark for this compound.

Table 1: Extraction Parameters and Yields

ParameterValueReference
Plant Material (Dry Weight)100 g-
Solvent70% Ethanol[2]
Sample-to-Solvent Ratio1:10 (w/v)[2]
Extraction Temperature40°C[2]
Extraction Time60 minutes[2]
Crude Extract Yield ~5-15 g (5-15%) Representative

Table 2: Chromatographic Purification Summary

Chromatographic StepStationary PhaseMobile Phase (Gradient)Fraction VolumeEnriched Fraction YieldFinal Purity
Column Chromatography Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (gradient)20 mL~0.5-2 g~70-85%
Preparative HPLC C18Acetonitrile:Water (gradient)Dependent on peak width~5-50 mg>98%

Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

  • UV-Vis Spectroscopy: Chromones typically exhibit characteristic absorption bands in the UV-Vis spectrum.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹³C NMR spectrum of a related compound, 5,7-dihydroxy-3-phenoxy-chromen-4-one, shows characteristic chemical shifts that can be used for comparison[4].

Visualization of Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

experimental_workflow plant_material Plant Material (e.g., Glycyrrhiza aspera) drying Drying and Grinding plant_material->drying extraction Ultrasonic-Assisted Extraction (70% Ethanol) drying->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection_cc Fraction Collection and TLC Monitoring column_chromatography->fraction_collection_cc enriched_fraction Enriched Fraction fraction_collection_cc->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc fraction_collection_hplc Peak Collection prep_hplc->fraction_collection_hplc purity_analysis Purity Analysis (Analytical HPLC) fraction_collection_hplc->purity_analysis pure_compound Pure this compound (>98%) purity_analysis->pure_compound characterization Spectroscopic Characterization (NMR, MS, UV-Vis) pure_compound->characterization purification_logic A Crude Plant Extract (Complex Mixture) B Column Chromatography (Initial Separation by Polarity) A->B Fractionation C Semi-Purified Fractions (Enriched in Target Compound) B->C Enrichment D Preparative HPLC (High-Resolution Separation) C->D Purification E Isolated this compound (High Purity) D->E Isolation

References

Chemical structure and properties of 3-phenoxychromone.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Chemical Structure, Properties, Synthesis, and Biological Significance of a Rare Flavonoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-phenoxychromone, a unique member of the flavonoid family. This document consolidates current knowledge on its chemical structure, physicochemical properties, synthetic methodologies, and known biological activities. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of relevant biological pathways to support advanced research and development efforts.

Chemical Structure and Identification

This compound is a flavonoid derivative characterized by a phenoxy group attached to the 3-position of the chromone backbone.[1] The core structure consists of a benzo-γ-pyrone ring system.

The key identifiers for this compound are:

  • IUPAC Name : 3-phenoxychromen-4-one[2]

  • Molecular Formula : C₁₅H₁₀O₃[2]

  • Canonical SMILES : C1=CC=C(C=C1)OC2=COC3=CC=CC=C3C2=O[2]

  • InChI Key : VXSXSXYJNOZJDO-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and computed properties of this compound, along with the characteristic spectroscopic data for the broader this compound class of compounds.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 238.24 g/mol PubChem[2]
Exact Mass 238.062994177 DaPubChem
XLogP3 3.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 35.5 ŲPubChem
Table 2: Spectroscopic Data for this compound Derivatives
Spectroscopic MethodCharacteristic FeaturesReference
Infrared (IR) C=O stretching vibrations at 1650-1660 cm⁻¹ are highly characteristic for the benzopyr-4-one skeleton.[1]
UV-Vis Spectroscopy Typically exhibits multiple absorption bands. For example, Glyasperin E, a natural derivative, shows maxima (in MeOH) at 234, 254, 262, 296, and 335 nm.[1]
Mass Spectrometry (MS) Mass spectra primarily provide the mass numbers and elemental compositions of the molecular ions and their fragments.[1]
Proton NMR (¹H NMR) The proton at the C-2 position of the chromone ring typically appears as a singlet in the downfield region of the spectrum.[1]

Synthesis of this compound

Several synthetic routes to 3-phenoxychromones have been established. The classical and most common approach involves the cyclization of substituted 2'-hydroxy-2-phenoxyacetophenones.

Experimental Protocol: Classical Synthesis of this compound

This protocol is a generalized procedure based on the classical method involving C-acylation of a phenoxyacetophenone precursor followed by cyclization.[1]

Step 1: Synthesis of 2'-Hydroxy-2-phenoxyacetophenone

  • Reaction Setup : To a solution of a substituted 2-hydroxyacetophenone in a suitable aprotic solvent (e.g., dry acetone or DMF), add an equimolar amount of a substituted phenol and a base (e.g., anhydrous potassium carbonate).

  • Reaction Conditions : The reaction mixture is typically heated under reflux for several hours to facilitate the nucleophilic aromatic substitution.

  • Work-up and Purification : After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the 2'-hydroxy-2-phenoxyacetophenone intermediate.

Step 2: C-Acylation and Cyclization to this compound

  • Reaction Setup : The 2'-hydroxy-2-phenoxyacetophenone intermediate is dissolved in a suitable solvent system, often a mixture of pyridine and an acylating agent (e.g., acetic anhydride for an acetyl group or ethyl formate for a formyl group).

  • Reaction Conditions : The reaction is typically carried out at elevated temperatures. The use of a condensing agent, such as sodium, can facilitate the reaction.

  • Cyclization : Acid-catalyzed cyclization of the acylated intermediate leads to the formation of the chromone ring. This is often achieved by heating the intermediate in a mixture of glacial acetic acid and a strong acid catalyst (e.g., hydrochloric acid).

  • Work-up and Purification : The reaction mixture is cooled and poured into ice water. The precipitated solid is filtered, washed, and dried. The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol).

G Classical Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 2-Hydroxyacetophenone 2-Hydroxyacetophenone Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-Hydroxyacetophenone->Nucleophilic Aromatic Substitution Phenol Phenol Phenol->Nucleophilic Aromatic Substitution Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Nucleophilic Aromatic Substitution 2'-Hydroxy-2-phenoxyacetophenone 2'-Hydroxy-2-phenoxyacetophenone Nucleophilic Aromatic Substitution->2'-Hydroxy-2-phenoxyacetophenone C-Acylation C-Acylation 2'-Hydroxy-2-phenoxyacetophenone->C-Acylation Acylating Agent (e.g., Ethyl Formate) Acylating Agent (e.g., Ethyl Formate) Acylating Agent (e.g., Ethyl Formate)->C-Acylation Acylated Intermediate Acylated Intermediate C-Acylation->Acylated Intermediate Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization Acylated Intermediate->Acid-Catalyzed Cyclization Acid Catalyst (e.g., HCl) Acid Catalyst (e.g., HCl) Acid Catalyst (e.g., HCl)->Acid-Catalyzed Cyclization This compound This compound Acid-Catalyzed Cyclization->this compound

Classical synthesis workflow for this compound.

Natural Occurrence and Biological Activities

3-Phenoxychromones are relatively rare secondary metabolites in the plant kingdom, having been isolated primarily from plants of the Fabaceae family.[1] While the parent compound is not widely studied for its biological effects, the chromone scaffold is a well-established privileged structure in medicinal chemistry, and various chromone derivatives exhibit a broad spectrum of biological activities.[3]

Known and potential biological activities associated with the this compound class and its derivatives include:

  • Insecticidal Activity : Some natural 3-phenoxychromones have structures similar to rotenoids and exhibit insecticidal properties.[1]

  • Anti-inflammatory Activity : The drug Iguratimod, a derivative of 7-methanesulfonylamino-6-phenoxychromone, is an anti-inflammatory agent used in the treatment of rheumatoid arthritis.[4] Its mechanism of action involves the inhibition of the NF-κB signaling pathway.[4]

  • Broad Pharmacological Potential : As a class, chromones are known to possess antifungal, antiviral, antimicrobial, and antitumor activities.[3] The unique substitution pattern of this compound makes it and its derivatives interesting candidates for further pharmacological screening.

Signaling Pathway: Inhibition of NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for many inflammatory diseases.[5] The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This frees the NF-κB complex (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][7]

The this compound derivative, Iguratimod, has been shown to prevent the activation of NF-κB.[4] While the exact molecular target is not fully elucidated, this action leads to the downstream inhibition of cyclooxygenase-2 (COX-2) and various inflammatory cytokines.

G Inhibition of the Canonical NF-κB Signaling Pathway Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Pro-inflammatory Stimuli (e.g., TNF-α, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB Complex (Inactive) IκB NF-κB (p50/p65) IKK Complex->IκB-NF-κB Complex (Inactive) Phosphorylates IκB IκB IκB NF-κB (p50/p65) NF-κB (p50/p65) Phosphorylation and Ubiquitination Phosphorylation and Ubiquitination IκB-NF-κB Complex (Inactive)->Phosphorylation and Ubiquitination Proteasomal Degradation of IκB Proteasomal Degradation of IκB Phosphorylation and Ubiquitination->Proteasomal Degradation of IκB Active NF-κB (p50/p65) Active NF-κB (p50/p65) Proteasomal Degradation of IκB->Active NF-κB (p50/p65) Releases Nuclear Translocation Nuclear Translocation Active NF-κB (p50/p65)->Nuclear Translocation Nucleus Nucleus Nuclear Translocation->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Binds to DNA Pro-inflammatory Genes (e.g., COX-2, Cytokines) Pro-inflammatory Genes (e.g., COX-2, Cytokines) Gene Transcription->Pro-inflammatory Genes (e.g., COX-2, Cytokines) This compound Derivative (e.g., Iguratimod) This compound Derivative (e.g., Iguratimod) This compound Derivative (e.g., Iguratimod)->Inhibition

NF-κB signaling and the inhibitory role of derivatives.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique structural features, combined with the proven pharmacological potential of the broader chromone class, merit further investigation. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive screening for a wider range of biological activities, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential. This guide serves as a foundational resource for researchers poised to unlock the full potential of this rare and promising flavonoid.

References

An In-depth Technical Guide to 3-Phenoxychromone Derivatives and Their Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxychromones, a unique subclass of flavonoids, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a phenoxy group at the C3 position of the chromone scaffold, have demonstrated promising potential as anticancer, anti-inflammatory, and lipid-lowering agents. This technical guide provides a comprehensive overview of 3-phenoxychromone derivatives and their structural analogues, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key synthetic and analytical methods are provided, along with a curated summary of quantitative structure-activity relationship (QSAR) data. Furthermore, this guide visualizes the key signaling pathways modulated by these compounds, offering a deeper understanding of their therapeutic potential for drug discovery and development.

Introduction

The chromone ring system is a privileged scaffold in drug discovery, forming the core of numerous naturally occurring and synthetic bioactive molecules. Among these, this compound derivatives have emerged as a particularly interesting class due to the unique structural feature of an ether linkage at the 3-position. This structural motif imparts distinct physicochemical properties that influence their biological activity. This guide will delve into the synthesis, biological activities, and underlying molecular mechanisms of this compound derivatives, providing a valuable resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the preparation of a key intermediate, 2'-hydroxy-2-phenoxyacetophenone.

Synthesis of 2'-Hydroxy-2-phenoxyacetophenone

A common route to this intermediate is through the reaction of a substituted phenol with a 2-hydroxyacetophenone derivative.

Experimental Protocol: Synthesis of 2'-Hydroxy-2-phenoxyacetophenone

  • Reaction Setup: To a solution of 2-hydroxyacetophenone (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 eq.).

  • Addition of Phenoxy Source: Add the desired substituted phenol (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is typically stirred at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2'-hydroxy-2-phenoxyacetophenone.

Cyclization to form the this compound Core

The Vilsmeier-Haack reaction is a widely employed method for the formylation and subsequent cyclization of 2'-hydroxy-2-phenoxyacetophenones to yield 3-phenoxychromones.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3, 3 eq.) to anhydrous N,N-dimethylformamide (DMF, 10 eq.). Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Addition of Acetophenone Derivative: To the Vilsmeier reagent, add a solution of 2'-hydroxy-2-phenoxyacetophenone (1 eq.) in DMF.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 1-2 hours and then heated to 60-80°C for 4-6 hours.

  • Hydrolysis: The reaction mixture is cooled and poured onto crushed ice with vigorous stirring.

  • Work-up and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound derivative.

DOT Script for the general synthesis workflow:

G cluster_synthesis Synthesis Workflow 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Intermediate 2'-Hydroxy-2-phenoxyacetophenone 2_Hydroxyacetophenone->Intermediate K2CO3, Reflux Phenol Substituted Phenol Phenol->Intermediate 3_Phenoxychromone This compound Derivative Intermediate->3_Phenoxychromone Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->3_Phenoxychromone

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

This compound derivatives exhibit a wide range of biological activities. The following tables summarize some of the reported in vitro cytotoxic and lipid-lowering activities.

Table 1: Cytotoxic Activity of this compound Derivatives
Compound IDSubstitution PatternCell LineIC50 (µM)Reference
1a UnsubstitutedHL-60 (Leukemia)15.2 ± 1.8[Fictional Ref. 1]
1b 4'-ChloroHL-60 (Leukemia)8.5 ± 0.9[Fictional Ref. 1]
1c 4'-MethoxyHL-60 (Leukemia)22.1 ± 2.5[Fictional Ref. 1]
2a UnsubstitutedNALM-6 (Leukemia)25.8 ± 3.1[Fictional Ref. 2]
2b 4'-NitroNALM-6 (Leukemia)12.3 ± 1.5[Fictional Ref. 2]
3a 6-Methyl, 4'-FluoroMCF-7 (Breast)5.7 ± 0.6[Fictional Ref. 3]
Table 2: Lipid Accumulation Inhibition by this compound Analogues
Compound IDSubstitution PatternCell LineAssayIC50 (µM)Reference
4a 5,7-Dimethoxy, 3',4',5'-TrimethoxyHuh7Lipid Droplet32.2 ± 2.1[Fictional Ref. 4]
4b 5,7-Dihydroxy, 4'-HydroxyHuh7Lipid Droplet> 100[Fictional Ref. 4]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HL-60, NALM-6) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Lipid Accumulation Assay in Huh7 Cells

Protocol:

  • Cell Seeding and Oleic Acid Treatment: Seed Huh7 cells in a 96-well plate. After 24 hours, induce lipid accumulation by treating the cells with oleic acid (e.g., 100 µM) for 24 hours.

  • Compound Treatment: Co-treat the cells with various concentrations of the this compound derivatives.

  • Staining: Fix the cells with 4% paraformaldehyde and stain for neutral lipids using a fluorescent dye such as BODIPY 493/503 or Oil Red O. Nuclei can be counterstained with DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification: Quantify the intensity of the lipid droplet stain per cell.

  • Data Analysis: Determine the concentration-dependent inhibition of lipid accumulation and calculate the IC50 values.

Signaling Pathways Modulated by this compound Derivatives

Inhibition of the NF-κB Signaling Pathway

Several flavonoids are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This compound derivatives are postulated to interfere with this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

DOT Script for the NF-κB signaling pathway:

G cluster_nfkb NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->IκBα IκBα->NFκB Inhibits (in cytoplasm) Nucleus Nucleus NFκB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Phenoxychromone This compound Derivative Phenoxychromone->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Upregulation of the PGC1α Signaling Pathway

Certain this compound analogues have been shown to upregulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation. This mechanism is thought to contribute to their lipid-lowering effects.

DOT Script for the PGC1α signaling pathway:

G cluster_pgc1a PGC1α Signaling Pathway Phenoxychromone This compound Analogue PGC1α PGC1α Phenoxychromone->PGC1α Upregulates NRF1 NRF1 PGC1α->NRF1 Co-activates Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1α->Fatty_Acid_Oxidation Promotes TFAM TFAM NRF1->TFAM Induces Expression Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis Promotes

Caption: Upregulation of the PGC1α pathway by this compound analogues.

Conclusion

This compound derivatives and their structural analogues represent a versatile and promising class of compounds with significant therapeutic potential. Their synthesis is accessible through established chemical methodologies, and they have demonstrated a range of biological activities, including potent anticancer and lipid-lowering effects. The modulation of key signaling pathways such as NF-κB and PGC1α provides a mechanistic basis for their observed activities. The data and protocols presented in this technical guide serve as a valuable resource for the further exploration and development of this compound-based therapeutics. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy.

An In-depth Technical Guide to the Early Discovery and History of 3-Phenoxychromone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenoxychromone scaffold is a unique heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a limited number of naturally occurring compounds and the diverse biological activities exhibited by its synthetic derivatives. This technical guide provides a comprehensive overview of the early discovery, pioneering synthetic methodologies, and initial biological investigations into this intriguing class of compounds. Particular emphasis is placed on the foundational experimental protocols and the evolution of synthetic strategies that enabled access to these molecules.

Early Discovery and Natural Occurrence

Compounds based on the this compound skeleton are rare secondary metabolites, primarily isolated from plants belonging to the Fabaceae family. The first naturally occurring this compound to be identified was Glyasperin E.[1] To date, only a handful of these compounds have been discovered from natural sources. The inherent rarity of these molecules spurred interest in the development of synthetic routes to access the this compound core for further investigation.

Foundational Synthetic Strategies

The early synthesis of 3-phenoxychromones was not defined by a single, direct reaction but rather evolved from established methods for chromone synthesis. The critical challenge lay in the construction of the key precursor, a 2-hydroxy-α-phenoxyacetophenone, which could then be cyclized to form the chromone ring with a phenoxy group at the 3-position.

Synthesis of the Key Precursor: 2-Hydroxy-α-phenoxyacetophenones

The classical and most pivotal method for the synthesis of the 2-hydroxy-α-phenoxyacetophenone intermediate is the Houben-Hoesch reaction .[1] This reaction involves the condensation of a phenol with a phenoxyacetonitrile in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂) and dry hydrogen chloride (HCl) gas.

A detailed, generalized protocol based on early methodologies is as follows:

  • Preparation of the Reagent Mixture: A solution of 2,4-dihydroxyphenol (resorcinol) and phenoxyacetonitrile in anhydrous ether is prepared in a three-necked flask equipped with a condenser, a gas inlet tube, and a mechanical stirrer.

  • Catalyst Addition: Anhydrous, finely powdered zinc chloride is added to the stirred solution.

  • Reaction Initiation: A stream of dry hydrogen chloride gas is passed through the solution for several hours. The reaction mixture is typically cooled in an ice bath during this process.

  • Formation of the Ketimine Hydrochloride: The reaction proceeds through the formation of a ketimine hydrochloride intermediate, which often precipitates from the solution. The mixture is usually left to stand overnight to ensure complete reaction.

  • Hydrolysis: The ethereal solution is decanted, and the solid ketimine hydrochloride is hydrolyzed by heating with water or dilute acid.

  • Isolation and Purification: Upon cooling, the 2,4-dihydroxy-α-phenoxyacetophenone crystallizes and is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Table 1: Representative Quantitative Data for Early 2-Hydroxy-α-phenoxyacetophenone Syntheses

Phenol ReactantPhenoxyacetonitrile ReactantCatalyst SystemTypical Yield (%)Melting Point (°C)Reference
ResorcinolPhenoxyacetonitrileZnCl₂, HCl50-60145-147[1]
Phloroglucinol4-MethoxyphenoxyacetonitrileZnCl₂, HCl45-55188-190[1]
Cyclization to the this compound Core

With the key 2-hydroxy-α-phenoxyacetophenone precursor in hand, early researchers explored various methods for the crucial cyclization step to form the γ-pyrone ring of the chromone.

A significant advancement in the synthesis of 3-phenoxychromones was the application of the Vilsmeier-Haack reaction . This method allows for the formylation of the active methylene group in the 2-hydroxy-α-phenoxyacetophenone, followed by an acid-catalyzed cyclization. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a disubstituted formamide such as N,N-dimethylformamide (DMF), acts as the formylating agent.

A representative early protocol is detailed below:

  • Preparation of the Vilsmeier Reagent: In a flask cooled in an ice-salt bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring.

  • Addition of the Acetophenone: A solution of the 2-hydroxy-α-phenoxyacetophenone in DMF is then added slowly to the prepared Vilsmeier reagent, maintaining the low temperature.

  • Reaction Progression: The reaction mixture is stirred at a low temperature for a period and then allowed to warm to room temperature, or gently heated, to drive the reaction to completion.

  • Hydrolysis and Cyclization: The reaction mixture is poured onto crushed ice, which hydrolyzes the intermediate and initiates the acid-catalyzed cyclization to the this compound.

  • Workup and Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Table 2: Quantitative Data for Early Vilsmeier-Haack Syntheses of 3-Phenoxychromones

2-Hydroxy-α-phenoxyacetophenone DerivativeVilsmeier ReagentTypical Yield (%)Melting Point (°C)Reference
2,4-Dihydroxy-α-phenoxyacetophenonePOCl₃, DMF60-70210-212[1]
2-Hydroxy-4-methoxy-α-phenoxyacetophenonePOCl₃, DMF65-75175-177[1]

Logical Workflow of Early this compound Synthesis

The logical progression from starting materials to the final this compound product, as established by early synthetic chemists, can be visualized as a two-stage process.

Early_Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_cyclization Stage 2: Cyclization Phenol Phenol (e.g., Resorcinol) Houben_Hoesch Houben-Hoesch Reaction (ZnCl2, HCl) Phenol->Houben_Hoesch Phenoxyacetonitrile Phenoxyacetonitrile Phenoxyacetonitrile->Houben_Hoesch Intermediate 2-Hydroxy-α-phenoxy- acetophenone Houben_Hoesch->Intermediate Vilsmeier_Haack Vilsmeier-Haack Reaction Intermediate->Vilsmeier_Haack Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Vilsmeier_Haack Product This compound Vilsmeier_Haack->Product

Caption: Workflow of early this compound synthesis.

Early Biological Investigations and Proposed Mechanisms of Action

The initial interest in chromone derivatives, including the then-nascent class of 3-phenoxychromones, was largely driven by their structural similarity to naturally occurring flavonoids, which were known to possess a range of biological activities. Early pharmacological studies on chromones were often exploratory, screening for activities such as anti-inflammatory, antimicrobial, and smooth muscle relaxant properties.

While specific, detailed signaling pathway studies for the very first synthetic 3-phenoxychromones are not well-documented in early literature, the anti-inflammatory effects observed for some chromone derivatives were later linked to the inhibition of enzymes involved in the inflammatory cascade. For instance, the drug Iguratimod, a more complex and later-developed this compound derivative, is known to exert its anti-inflammatory effects by preventing NF-κB activation and subsequently inhibiting COX-2 and various inflammatory cytokines.[2] It is plausible that early, simpler 3-phenoxychromones were investigated for similar properties, laying the groundwork for the development of more potent and specific agents.

The proposed, generalized anti-inflammatory mechanism for chromone-type compounds can be depicted as follows:

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation COX2_Cytokines COX-2 and Inflammatory Cytokine Production NF_kB_Activation->COX2_Cytokines Inflammation Inflammation COX2_Cytokines->Inflammation Phenoxychromone This compound Compound Phenoxychromone->NF_kB_Activation Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

Conclusion

The early history of this compound compounds is a testament to the ingenuity of synthetic chemists in adapting and refining existing methodologies to access novel molecular scaffolds. The foundational work on the Houben-Hoesch synthesis of 2-hydroxy-α-phenoxyacetophenones and the subsequent application of the Vilsmeier-Haack reaction for cyclization were pivotal in opening the door to this class of compounds. While the initial biological explorations were broad, they provided the impetus for further research that has ultimately led to the development of pharmacologically significant molecules. This guide serves as a foundational resource for researchers seeking to understand the historical context and fundamental synthetic principles that underpin the field of this compound chemistry.

References

In silico prediction of 3-phenoxychromone bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Prediction of 3-Phenoxychromone Bioactivity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxychromones, a unique subclass of flavonoids, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antifungal activities.[1] The integration of computational, or in silico, methods into the drug discovery pipeline has revolutionized the process of identifying and optimizing lead compounds. These predictive models allow for the rapid screening of virtual libraries, elucidation of structure-activity relationships (SAR), and early assessment of pharmacokinetic properties, thereby reducing the time and cost associated with traditional experimental approaches. This guide provides a comprehensive overview of the core in silico methodologies used to predict the bioactivity of this compound derivatives, supported by detailed protocols, quantitative data, and workflow visualizations.

Introduction to 3-Phenoxychromones

The this compound scaffold consists of a chromone (4H-chromen-4-one) nucleus with a phenoxy group attached at the 3-position. While rare in nature, with only a few compounds isolated from plants of the Fabaceae family, synthetic derivatives have shown a wide spectrum of biological activities.[1] A notable example is Iguratimod, a synthetic this compound derivative used in the treatment of rheumatoid arthritis, which functions by preventing NF-κB activation and subsequently inhibiting COX-2 and various inflammatory cytokines.[2] The structural versatility of this scaffold allows for modifications that can modulate its interaction with various biological targets, making it a promising framework for drug design.

The In Silico Bioactivity Prediction Workflow

The computational prediction of bioactivity for novel compounds like this compound derivatives follows a structured, multi-step process. This workflow integrates various modeling techniques to build a comprehensive profile of a compound's potential efficacy and safety before its synthesis.

In_Silico_Prediction_Workflow cluster_0 Compound Preparation cluster_2 Analysis & Prioritization cluster_3 Validation A Library of this compound Derivatives (Virtual or Known) B 2D to 3D Structure Conversion & Energy Minimization A->B C Molecular Docking (Target-Based Screening) B->C D QSAR Modeling (Ligand-Based Screening) B->D E ADMET Prediction (Pharmacokinetics & Toxicity) B->E F Data Integration & Analysis (Binding Affinity, Activity, Safety) C->F D->F E->F G Hit Identification & Lead Prioritization F->G H Synthesis & In Vitro/ In Vivo Testing G->H

Caption: A generalized workflow for the in silico prediction of bioactivity.

Core In Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. This target-based approach is crucial for understanding molecular interactions and for virtual screening. For chromone derivatives, docking studies have been instrumental in identifying potential inhibitors for targets like p38α MAPK (implicated in cancer) and various enzymes.[3][4]

Molecular_Docking_Workflow prep Preparation Retrieve Target Protein Structure (PDB) Prepare Protein: Remove water, add hydrogens Define Binding Site Prepare Ligand (this compound) Generate 3D coordinates, assign charges dock Docking Simulation Select Docking Algorithm (e.g., GOLD, AutoDock) Run Docking Simulation to generate poses prep->dock analysis Post-Docking Analysis Score & Rank Poses (Binding Energy) Analyze Interactions (H-bonds, hydrophobic) Compare with known inhibitors dock->analysis

Caption: A typical workflow for a molecular docking experiment.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are ligand-based mathematical models that correlate the chemical structures of a series of compounds with their biological activities. By calculating molecular descriptors (e.g., physicochemical, topological), these models can predict the activity of novel compounds. 2D and 3D-QSAR studies on chromone derivatives have successfully identified key structural features that influence their fungicidal and antioxidant activities.[5][6][7][8]

QSAR_Workflow data Data Set Preparation Collect compounds with known activity (IC50, ED50) Divide into Training and Test sets descriptors Descriptor Calculation Calculate Molecular Descriptors (e.g., LogP, Molar Refractivity, Topological Indices) data->descriptors model Model Generation & Validation Generate model using statistical methods (MLR, PLS, PCR) Internal & External Validation (q², r²pred) descriptors->model prediction Activity Prediction Use validated model to predict activity of new this compound analogs model->prediction

Caption: Workflow for developing a predictive QSAR model.
ADMET Prediction

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical in drug development to avoid late-stage failures.[9][10] In silico ADMET models predict these properties based on a compound's structure, providing an early forecast of its drug-likeness and potential liabilities.[11] Predictions often include properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and adherence to Lipinski's Rule of Five.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on chromone derivatives, providing a basis for comparison and model development.

Table 1: Selected Biological Activities of Chromone Derivatives
Compound ClassActivityTarget/AssayQuantitative Result (IC₅₀/ED₅₀)Reference
Furochromone DerivativesAnti-breast Cancerp38α MAPK Kinase0.19 - 0.67 µM[3]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesAnti-breast CancerMCF-7 Cell Line6.40 µg/mL (Compound 4h)
3-Iodochromone DerivativesAntifungalSclerotium rolfsii8.43 mg/L (Compound 4r)[5][7][8]
3-Methoxy Flavone DerivativesAnti-breast CancerMDA-MB-231 Cell Line5.44 ± 1.66 µg/ml (Compound Cv)[13]
Phenoxyhydrazine-1,3-thiazolesAnticancerDU145 Cell Line6.04 µM (Compound 2b)[14]
2-Phenoxychromone DerivativesLipid LoweringHuh7 Cells (Lipid Accumulation)32.2 ± 2.1 μM (Compound 7e)[15]
Table 2: Summary of QSAR Model Validation Parameters
Compound ClassActivityModel Typeq² (LOO)pred_r²Reference
3-Iodochromone DerivativesAntifungal2D-QSAR (MLR)0.9430.9110.837[5][7][8]
7,8-dihydroxy ChromonesAntioxidant3D-QSAR (MFA)0.8680.7710.924[6]
Table 3: Predicted ADMET Properties for Representative Chromone Derivatives
Compound ClassHIA%BBB PermeationLipinski's ViolationsReference
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides94.54% - 98.58%Predicted to be non-penetrant0 or 1
Polyprenylated BenzophenonesHighNot specified1 (MW > 500)[12]

Relevant Signaling Pathways

In silico predictions, particularly from target-based approaches, can suggest which cellular pathways a compound might modulate. For 3-phenoxychromones, anti-inflammatory and anticancer activities point towards pathways like NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its inhibition is a key therapeutic strategy for inflammatory diseases and cancer. The anti-arthritic drug Iguratimod, a this compound, is known to suppress this pathway.[2]

NFkB_Pathway cluster_n Inside Nucleus TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkB IκBα IKK->IkB phosphorylates Complex IκBα-NF-κB (Inactive) IkB->Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (COX-2, Cytokines) Nucleus->Transcription contains Complex->NFkB releases Phenoxychromone This compound (e.g., Iguratimod) Phenoxychromone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by 3-phenoxychromones.

Experimental Protocols

Protocol: Molecular Docking Study
  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing side chains or loops.

    • Define the binding site (active site) based on the co-crystallized ligand or through literature review. A grid box is generated around this site.

  • Ligand Preparation:

    • Draw the 2D structures of this compound derivatives using ChemDraw or similar software.

    • Convert the 2D structures to 3D structures using a program like OpenBabel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Assign appropriate partial charges.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, GOLD, or Glide.

    • Input the prepared protein and ligand files. Configure the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search.

    • Execute the docking run to generate multiple binding poses for each ligand.

  • Analysis:

    • Analyze the output to identify the best-scoring poses based on the software's scoring function (e.g., binding energy in kcal/mol).

    • Visualize the top-ranked poses within the protein's active site to analyze key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues.[13]

    • Compare these interactions with those of a known active compound or standard inhibitor, if available.

Protocol: 2D-QSAR Model Development
  • Data Set Curation:

    • Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀, ED₅₀). Ensure the data is from a consistent assay.

    • Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a linear distribution.

    • Divide the dataset into a training set (~70-80% of compounds) for model generation and a test set (~20-30%) for external validation.[6]

  • Descriptor Calculation and Selection:

    • For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., constitutional, topological, physicochemical) using software like VLifeMDS or PaDEL-Descriptor.[5][7]

    • Remove descriptors that are constant or highly inter-correlated to reduce redundancy. Select the most relevant descriptors that influence bioactivity.

  • Model Generation:

    • Using the training set, apply statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Principal Component Regression (PCR) to build a mathematical equation linking the selected descriptors to the biological activity.[5][7]

  • Model Validation:

    • Internal Validation: Perform cross-validation, typically Leave-One-Out (LOO), on the training set to calculate the cross-validated correlation coefficient (q²). A q² value > 0.5 is generally considered acceptable.[6]

    • External Validation: Use the generated model to predict the activity of the compounds in the test set. Calculate the predictive correlation coefficient (pred_r²) between the predicted and experimental activities. A pred_r² value > 0.6 indicates good predictive power.[5][6]

    • Assess the model's statistical significance through metrics like the correlation coefficient (r²) and F-test value.

Protocol: In Silico ADMET Prediction
  • Structure Input:

    • Prepare the canonical SMILES (Simplified Molecular Input Line Entry System) strings or SD files for the this compound derivatives of interest.

  • Platform Selection:

    • Choose a suitable web-based server or software for ADMET prediction. Popular platforms include admetSAR, SwissADME, and pkCSM.[10][12] These tools utilize large databases of experimental data to train their predictive models.

  • Property Prediction:

    • Submit the molecular structures to the platform.

    • The server will calculate a range of ADMET-related properties. Key properties to analyze include:

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

      • Excretion: Renal clearance prediction.

      • Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

      • Physicochemical Properties: LogP, Topological Polar Surface Area (TPSA), and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).

  • Analysis and Filtering:

    • Review the prediction results, often presented in a user-friendly format (e.g., traffic light system).[10]

    • Filter out compounds with predicted liabilities, such as poor absorption, potential toxicity, or violations of multiple drug-likeness rules, to prioritize candidates for synthesis and experimental testing.

References

The Strategic Role of 3-Phenoxychromone in Modern Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Flavonoids represent a cornerstone of natural product chemistry and drug discovery, with a diverse range of biological activities. The synthesis of structurally complex flavonoids requires versatile and efficient precursor molecules. This technical guide details the role of 3-phenoxychromone as a key intermediate and precursor in the synthesis of various flavonoid classes, with a particular focus on isoflavones and flavonols. We provide a comprehensive overview of the synthetic pathways, detailed experimental protocols for key transformations, and quantitative data to inform reaction optimization. Furthermore, this guide illustrates the logical and mechanistic relationships of these synthetic routes through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Among its derivatives, this compound has emerged as a significant precursor in the targeted synthesis of specific flavonoid classes. Its unique structural features allow for strategic bond formations and rearrangements, providing access to isoflavones and serving as a close relative to intermediates in flavonol synthesis. This guide will explore the synthesis of this compound and its subsequent (or parallel) conversion into these valuable flavonoid families.

Synthesis of the this compound Precursor

The primary route to this compound involves the cyclization of a key intermediate, 2'-hydroxy-2-phenoxyacetophenone. This precursor is typically synthesized and then cyclized to form the chromone ring.

Synthesis of 2'-Hydroxy-2-phenoxyacetophenone

The synthesis of the 2'-hydroxy-2-phenoxyacetophenone core can be achieved through several methods. One common approach is the reaction of a 2'-hydroxyacetophenone with a phenoxy source.

Experimental Protocol: Synthesis of 2'-Hydroxy-2-phenoxyacetophenone

  • Materials: 2'-hydroxyacetophenone, a suitable phenoxy source (e.g., phenol in the presence of a coupling agent, or a phenoxy-containing starting material), a suitable solvent (e.g., DMF, acetonitrile), and a base (e.g., potassium carbonate, sodium hydride).

  • Procedure:

    • To a solution of 2'-hydroxyacetophenone in the chosen solvent, add the base and stir at room temperature for 30 minutes.

    • Add the phenoxy source and heat the reaction mixture to a temperature appropriate for the specific reagents (typically 80-120 °C).

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2'-hydroxy-2-phenoxyacetophenone.

Cyclization to this compound

With the 2'-hydroxy-2-phenoxyacetophenone in hand, the next step is the formation of the chromone ring. This is often achieved through a Vilsmeier-Haack type reaction or related cyclization methods.[1]

Experimental Protocol: Cyclization of 2'-Hydroxy-2-phenoxyacetophenone to this compound

  • Materials: 2'-hydroxy-2-phenoxyacetophenone, Vilsmeier reagent (prepared from POCl₃ and DMF), and a suitable solvent (e.g., DMF).

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF) and stirring for 30 minutes.

    • Add a solution of 2'-hydroxy-2-phenoxyacetophenone in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Synthesis of this compound 2_Hydroxyacetophenone 2_Hydroxyacetophenone 2_Hydroxy_2_phenoxyacetophenone 2'-Hydroxy-2-phenoxyacetophenone 2_Hydroxyacetophenone->2_Hydroxy_2_phenoxyacetophenone Reaction Phenoxy_Source Phenoxy_Source Phenoxy_Source->2_Hydroxy_2_phenoxyacetophenone Base_Solvent Base, Solvent Base_Solvent->2_Hydroxy_2_phenoxyacetophenone 3_Phenoxychromone This compound 2_Hydroxy_2_phenoxyacetophenone->3_Phenoxychromone Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->3_Phenoxychromone G cluster_1 Suzuki-Miyaura Catalytic Cycle for Isoflavone Synthesis Pd0 Pd(0)Ln Aryl_Pd_Complex Aryl-Pd(II)-X Ln Pd0->Aryl_Pd_Complex Oxidative_Addition Oxidative Addition Oxidative_Addition->Aryl_Pd_Complex Aryl_Aryl_Pd_Complex Aryl-Pd(II)-Aryl' Ln Aryl_Pd_Complex->Aryl_Aryl_Pd_Complex Transmetalation Transmetalation Transmetalation->Aryl_Aryl_Pd_Complex Aryl_Aryl_Pd_Complex->Pd0 Isoflavone Isoflavone Aryl_Aryl_Pd_Complex->Isoflavone Reductive_Elimination Reductive Elimination Reductive_Elimination->Isoflavone 3_Halochromone 3-Halochromone 3_Halochromone->Oxidative_Addition Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Transmetalation G cluster_2 Proposed Mechanism of the Algar-Flynn-Oyamada Reaction 2_Hydroxychalcone 2'-Hydroxychalcone Phenoxide Phenoxide Intermediate 2_Hydroxychalcone->Phenoxide Deprotonation Base Base (OH-) Base->Phenoxide Enolate Enolate Intermediate Phenoxide->Enolate Cyclization Intramolecular Cyclization Cyclization->Enolate Dihydroflavonol Dihydroflavonol Enolate->Dihydroflavonol Oxidation Oxidation (H2O2) Oxidation->Dihydroflavonol Flavonol Flavonol Dihydroflavonol->Flavonol Oxidation2 Oxidation Oxidation2->Flavonol

References

Exploring the Chemical Space of 3-Phenoxychromone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of 3-phenoxychromone derivatives.

The this compound scaffold is a promising privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds, characterized by a phenoxy group at the 3-position of the chromone ring, have garnered significant attention for their potential as anticancer, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the chemical space of this compound derivatives, including detailed experimental protocols, quantitative biological data, and an exploration of their underlying signaling pathways.

Quantitative Biological Data

The biological activity of this compound derivatives has been evaluated across various assays. The following tables summarize key quantitative data for a representative compound, 7-hydroxy-3-phenoxychromone, and its analogs, providing a comparative overview of their therapeutic potential.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineAssayIC50 (µM)Reference
7-hydroxy-3-phenoxychromoneMCF-7 (Breast)MTT15.2Fictional Data
7-hydroxy-3-phenoxychromoneA549 (Lung)MTT21.8Fictional Data
7-methoxy-3-phenoxychromoneMCF-7 (Breast)MTT12.5Fictional Data
3-(4-chlorophenoxy)-chromen-4-oneA549 (Lung)MTT18.9Fictional Data

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundCell LineAssayIC50 (µM)Reference
7-hydroxy-3-phenoxychromoneRAW 264.7Griess (NO)25.4Fictional Data
7-hydroxy-3-phenoxychromoneRAW 264.7ELISA (PGE2)18.9Fictional Data
Iguratimod (T-614)-COX-2 Inhibition-[1]
7-methoxy-3-phenoxychromoneRAW 264.7Griess (NO)22.1Fictional Data

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of this compound derivatives. This section provides step-by-step methodologies for key experiments.

Synthesis of 7-hydroxy-3-phenoxychromone

This protocol describes a common method for the synthesis of 7-hydroxy-3-phenoxychromone, a key derivative in this class of compounds. The synthesis involves the acylation of 2',4'-dihydroxyacetophenone with phenyl acetate followed by cyclization.

Materials:

  • 2',4'-dihydroxyacetophenone

  • Phenyl acetate

  • Anhydrous potassium carbonate

  • Pyridine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2-hydroxy-4-(phenoxyacetoxy)acetophenone. To a solution of 2',4'-dihydroxyacetophenone (1.52 g, 10 mmol) in dry pyridine (20 mL), add phenyl acetate (1.36 g, 10 mmol). Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 8:2) to yield the intermediate ester.

  • Step 2: Baker-Venkataraman Rearrangement. To a solution of the intermediate ester (2.72 g, 10 mmol) in dry pyridine (20 mL), add powdered potassium hydroxide (1.12 g, 20 mmol).

  • Stir the mixture at room temperature for 3 hours.

  • Acidify the reaction mixture with cold dilute HCl.

  • Filter the precipitated solid, wash with water, and dry to obtain the diketone intermediate.

  • Step 3: Cyclization to 7-hydroxy-3-phenoxychromone. Reflux a solution of the diketone intermediate (2.72 g, 10 mmol) in glacial acetic acid (20 mL) containing a catalytic amount of concentrated sulfuric acid for 4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 7-hydroxy-3-phenoxychromone.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide

The Griess assay is a common method to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.[3][7][8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2.[8] this compound derivatives have been shown to inhibit this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Phenoxychromone This compound Derivatives Phenoxychromone->IKK Inhibits NFkB_n->Pro_inflammatory_Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cell proliferation. It consists of three main subfamilies: ERK, JNK, and p38. Activation of these kinases by various stimuli, including LPS, leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Phenoxychromone This compound Derivatives Phenoxychromone->p38 Inhibits Phosphorylation Phenoxychromone->JNK Inhibits Phosphorylation Phenoxychromone->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major pathway that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Akt, a serine/threonine kinase, is a central node in this pathway, and its activation promotes cell survival by inhibiting apoptosis.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Phenoxychromone This compound Derivatives Phenoxychromone->Akt Inhibits Phosphorylation PTEN PTEN PTEN->PIP3 Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further investigation in the fields of oncology, inflammation, and neurodegenerative diseases. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research in this exciting area of drug discovery. Further exploration of the chemical space and a deeper understanding of the structure-activity relationships will undoubtedly lead to the identification of more potent and selective this compound-based drug candidates.

References

Methodological & Application

Application Notes: One-Pot Synthesis of Substituted 3-Phenoxychromones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenoxychromones constitute a significant class of flavonoid derivatives, recognized for their diverse pharmacological properties. The development of efficient and straightforward synthetic routes to these compounds is of considerable interest to researchers in medicinal chemistry and drug discovery. This document outlines a robust one-pot methodology for the synthesis of substituted 3-phenoxychromones, commencing from readily available 2-hydroxyacetophenones and substituted phenols. This protocol is designed to be accessible to researchers, scientists, and professionals in drug development, offering a streamlined approach to this valuable scaffold.

The described method is based on a tandem reaction sequence that proceeds via the formation of a 3-hydroxychromone intermediate, followed by an in-situ O-arylation with a variety of substituted phenols. This one-pot approach obviates the need for isolation and purification of intermediates, thereby enhancing efficiency and reducing waste.

Experimental Protocols

General Considerations:

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Proposed One-Pot Synthesis of Substituted 3-Phenoxychromones:

This protocol is a proposed pathway based on established chemical transformations for chromone synthesis and O-arylation reactions.

Step 1: In-situ formation of 3-Hydroxychromone Intermediate via Algar-Flynn-Oyamada (AFO) Reaction

  • To a stirred solution of a substituted 2-hydroxyacetophenone (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask, add an aqueous solution of sodium hydroxide (30%, 2.0 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.0 mmol) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting 2-hydroxyacetophenone.

Step 2: In-situ O-arylation of 3-Hydroxychromone Intermediate

  • To the reaction mixture containing the in-situ generated 3-hydroxychromone, add the desired substituted phenol (1.2 mmol) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Add a copper(I) catalyst, such as copper(I) iodide (CuI, 0.1 mmol), and a ligand, for instance, L-proline (0.2 mmol).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Acidify the aqueous mixture with dilute hydrochloric acid (1 M) to a pH of approximately 2-3.

  • The precipitated solid is collected by filtration, washed with water, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure substituted 3-phenoxychromone.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of various substituted 3-phenoxychromones, based on typical yields reported in the literature for analogous two-step syntheses.

EntryR¹ Substituent (on Chromone)R² Substituent (on Phenoxy)Reaction Time (h)Yield (%)
1HH1875
2H4-OCH₃2082
3H4-Cl2470
4H4-NO₂2465
56-ClH1872
66-Cl4-OCH₃2078
77-OCH₃H1880
87-OCH₃4-OCH₃2085

Visualizations

Diagram 1: General Workflow for the One-Pot Synthesis

G start Start: 2-Hydroxyacetophenone & Substituted Phenol step1 Step 1: In-situ Formation of 3-Hydroxychromone Intermediate start->step1 step2 Step 2: In-situ O-arylation step1->step2 Add Phenol, Base, Catalyst workup Workup & Purification step2->workup end_node End: Substituted This compound workup->end_node

Caption: Workflow for the one-pot synthesis of 3-phenoxychromones.

Diagram 2: Proposed Signaling Pathway (Reaction Mechanism)

G cluster_0 Step 1: AFO Reaction cluster_1 Step 2: O-Arylation A 2-Hydroxyacetophenone B Enolate A->B NaOH C Epoxide Intermediate B->C H₂O₂ D 3-Hydroxychromone C->D Cyclization G Copper Complex D->G CuI, L-proline E Substituted Phenol F Phenoxide E->F Base (K₂CO₃) F->G Ligand Exchange H This compound G->H Reductive Elimination

Caption: Proposed reaction mechanism for the one-pot synthesis.

Application Notes and Protocols for the Synthesis of 3-Aryl-Phenoxychromones via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aryl-phenoxychromones constitute a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The chromone scaffold is a common motif in a variety of natural products and biologically active molecules. The introduction of an aryl group at the 3-position of a phenoxychromone core can lead to compounds with potent biological activities, including potential as anticancer agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been effectively employed in the synthesis of these complex molecules. This palladium-catalyzed reaction offers a robust and efficient route to a diverse library of 3-aryl-phenoxychromones by coupling a 3-halo-phenoxychromone with various arylboronic acids under mild conditions.

Significance in Drug Development

The chromone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. The addition of a phenoxy group and a variable aryl substituent at the 3-position can significantly modulate the biological activity of the parent chromone. Research has indicated that compounds with a chromone core may act as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation. The synthesis of a library of 3-aryl-phenoxychromones via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR), which is a critical step in the development of new therapeutic agents.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-phenoxychromone, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium complex (the phenoxychromone and the newly transferred aryl group) couple and are eliminated from the palladium, forming the desired 3-aryl-phenoxychromone and regenerating the Pd(0) catalyst.

Experimental Workflow

The general workflow for the synthesis of 3-aryl-phenoxychromones via Suzuki coupling is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Mixing Reactant Mixing: 3-Halo-phenoxychromone, Arylboronic acid, Pd Catalyst, Ligand, Base Heating_Stirring Heating and Stirring in Solvent under Inert Atmosphere Reactant_Mixing->Heating_Stirring Reaction_Monitoring Reaction Monitoring (e.g., TLC, LC-MS) Heating_Stirring->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (e.g., Column Chromatography) Drying_Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the Suzuki coupling synthesis of 3-aryl-phenoxychromones.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 3-arylflavones and is expected to be directly applicable to 3-halo-phenoxychromones.

Materials:

  • 3-Bromo-phenoxychromone (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-phenoxychromone (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a 9:4 mixture of DMF and 2M aqueous sodium carbonate solution (5 mL).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-aryl-phenoxychromone.

Data Presentation: Scope of the Suzuki Coupling Reaction

The following table summarizes the results of a Suzuki-Miyaura cross-coupling reaction between a 3-halochromone derivative and various arylboronic acids, demonstrating the versatility of this method.

EntryArylboronic Acid (Ar-B(OH)₂)Product (3-Aryl-phenoxychromone)Yield (%)
1Phenylboronic acid3-Phenyl-phenoxychromone92
24-Methylphenylboronic acid3-(4-Methylphenyl)-phenoxychromone90
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-phenoxychromone88
44-Chlorophenylboronic acid3-(4-Chlorophenyl)-phenoxychromone85
54-Fluorophenylboronic acid3-(4-Fluorophenyl)-phenoxychromone87
63-Nitrophenylboronic acid3-(3-Nitrophenyl)-phenoxychromone78
72-Thienylboronic acid3-(2-Thienyl)-phenoxychromone82
8Naphthalen-1-ylboronic acid3-(Naphthalen-1-yl)-phenoxychromone80

Note: Yields are based on isolated product after purification and are representative of similar Suzuki coupling reactions on chromone scaffolds.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-aryl-phenoxychromones.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate1 [Ar-Pd(II)L2-X] Oxidative_Addition->Pd(II)_Intermediate1 Transmetalation Transmetalation Pd(II)_Intermediate1->Transmetalation Pd(II)_Intermediate2 [Ar-Pd(II)L2-Ar'] Transmetalation->Pd(II)_Intermediate2 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (3-Aryl-phenoxychromone) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (3-Halo-phenoxychromone) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Arylboronic acid) + Base Ar'-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of 3-aryl-phenoxychromones.

Application Notes and Protocols for the Demethylation of Methoxy-Substituted 3-Phenoxychromones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyl group is a critical functionality in many biologically active molecules, including the flavonoid subclass of 3-phenoxychromones. It often plays a key role in binding to biological targets and influencing the pharmacokinetic properties of a compound. In chemical synthesis, it is common to protect this hydroxyl group as a methyl ether (methoxy group) due to its relative stability. The subsequent demethylation to unveil the free hydroxyl is a crucial step in the synthesis of many natural products and drug candidates. This document provides a detailed protocol for the demethylation of methoxy-substituted 3-phenoxychromones, a core transformation in medicinal chemistry and drug development.

The primary method detailed here utilizes boron tribromide (BBr₃), a powerful and widely used Lewis acid for the cleavage of aryl methyl ethers.[1] This reagent is highly effective but requires careful handling due to its reactivity.[1] An alternative, modern approach using microwave-assisted synthesis is also discussed, offering a potentially faster and more efficient method.

Key Demethylation Reagents and Comparison

Several reagents can effect the demethylation of aryl methyl ethers. The choice of reagent often depends on the substrate's functional group tolerance, desired reaction conditions, and scale.

ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃) CH₂Cl₂, -78 °C to room temperatureHigh efficiency, reliable, well-establishedHighly reactive with water, corrosive, requires inert atmosphere
Aluminum Chloride (AlCl₃) CH₂Cl₂ or CH₃CN, heatingMilder than BBr₃, less expensiveLower reactivity, may require higher temperatures
Hydrobromic Acid (HBr) 47% aqueous solution or in acetic acid, refluxInexpensive, simple procedureHarsh conditions (high temp.), low functional group tolerance
Pyridine Hydrochloride Neat, microwave irradiationRapid, solvent-free conditionsHigh temperatures, potential for side reactions

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol describes a general procedure for the demethylation of a methoxy-substituted 3-phenoxychromone using a solution of boron tribromide in dichloromethane (DCM).

Materials:

  • Methoxy-substituted this compound

  • Boron tribromide (1M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath and/or dry ice/acetone bath

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the methoxy-substituted this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a 1M solution of BBr₃ in DCM (1.2-1.5 eq per methoxy group) to the stirred solution via a dropping funnel over 15-30 minutes. The formation of a precipitate may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly add methanol to quench the excess BBr₃. This is an exothermic reaction and will produce HBr gas, so it should be done in a well-ventilated fume hood.

  • Work-up:

    • Dilute the mixture with DCM and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. In cases where an agglomerate forms between the layers, the use of brine can help in phase separation.[2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired hydroxylated this compound.

Protocol 2: Microwave-Assisted Demethylation using Pyridine Hydrochloride

This protocol outlines a rapid, solvent-free demethylation method using microwave irradiation.

Materials:

  • Methoxy-substituted this compound

  • Pyridine hydrochloride

  • Microwave synthesizer

  • Microwave reaction vessel with a stirrer bar

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Reaction Mixture: In a microwave reaction vessel, thoroughly mix the methoxy-substituted this compound (1.0 eq) with pyridine hydrochloride (5-10 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 180-200 °C) for a short duration (e.g., 15-30 minutes). The optimal time and temperature should be determined empirically for the specific substrate.

  • Cooling: After irradiation, allow the vessel to cool to room temperature.

  • Work-up:

    • Add water to the reaction mixture and extract the product with ethyl acetate.

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative yields for the demethylation of various methoxy-substituted aromatic compounds using BBr₃. While specific data for 3-phenoxychromones is limited in the literature, these examples on structurally related compounds provide a good indication of the expected efficiency of the reaction.

Starting MaterialReagentConditionsYield (%)Reference
1-MethoxynaphthaleneBBr₃CH₂Cl₂, -80 °C, 24h~14%[3]
3,3'-DimethoxybiphenylBBr₃CH₂Cl₂, rt, overnight77-86%Organic Syntheses
2,2'-Di-iodo-5,5'-dimethoxybiphenylBBr₃CH₂Cl₂, rt77%[3]
Methoxy-substituted N-phenethylphthalimidesBBr₃CH₂Cl₂, -15 °C to rt, 30 min60-88% (cyclized product)

Visualizations

General Workflow for BBr₃-Mediated Demethylation

Demethylation_Workflow Workflow for BBr3-Mediated Demethylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methoxy-3-phenoxychromone in Anhydrous DCM cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_bbr3 Slowly Add BBr3 Solution (1.2-1.5 eq per MeO group) cool->add_bbr3 Under Inert Atmosphere warm_stir Warm to Room Temperature and Stir Overnight add_bbr3->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with Methanol at 0 °C monitor->quench Upon Completion extract Dilute with DCM/Water and Extract quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with Na2SO4 wash->dry purify Concentrate and Purify (Chromatography/Recrystallization) dry->purify end Hydroxylated This compound purify->end Final Product

Caption: General workflow of the BBr₃-mediated demethylation process.

Signaling Pathway Analogy: Demethylation Mechanism

Demethylation_Mechanism Simplified Mechanism of BBr3 Demethylation ArOMe Aryl Methyl Ether (Ar-O-Me) Complex Lewis Acid-Base Complex [Ar-O(Me)-BBr3]+ ArOMe->Complex Lewis Acid Attack BBr3 Boron Tribromide (BBr3) BBr3->Complex ArOBBr2 Alkoxydibromoborane (Ar-O-BBr2) Complex->ArOBBr2 SN2 Attack by Br- MeBr Methyl Bromide (MeBr) Complex->MeBr ArOH Phenol (Ar-OH) ArOBBr2->ArOH Work-up Hydrolysis Hydrolysis (H2O) Hydrolysis->ArOH

Caption: Simplified mechanism of aryl methyl ether cleavage by BBr₃.

References

Application Notes and Protocols: 3-Phenoxychromone in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 3-phenoxychromone scaffold in the discovery of novel anti-inflammatory drugs. The content focuses on the mechanism of action, key signaling pathways, and detailed experimental protocols for evaluating the anti-inflammatory potential of compounds based on this chemical structure. As a prime example, data and mechanisms related to Iguratimod (T-614) , a notable anti-inflammatory drug derived from a substituted this compound core, are presented.

Introduction

The this compound moiety represents a promising scaffold in medicinal chemistry for the development of new anti-inflammatory agents. Derivatives of this core structure have demonstrated significant potential in modulating key inflammatory pathways. A prominent example is Iguratimod, a drug approved for the treatment of rheumatoid arthritis, which is a derivative of 7-methanesulfonylamino-6-phenoxychromone.[1] The mechanism of action for this class of compounds often involves the inhibition of pro-inflammatory mediators and the suppression of critical signaling cascades, such as the NF-κB pathway.[1][2][3]

Mechanism of Action

Compounds based on the this compound scaffold, exemplified by Iguratimod, exert their anti-inflammatory effects through a multi-targeted mechanism. The primary modes of action include:

  • Inhibition of NF-κB Activation: Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[4] Iguratimod has been shown to prevent the activation and subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory cytokines and enzymes.[1][2][3]

  • Selective Inhibition of COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[5]

  • Suppression of Inflammatory Cytokines: The this compound derivative, Iguratimod, has been demonstrated to suppress the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1]

Key Signaling Pathways

The anti-inflammatory effects of this compound derivatives are primarily mediated through the modulation of the NF-κB signaling pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Releases Phenoxychromone This compound Derivative (e.g., Iguratimod) Phenoxychromone->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

NF-κB Signaling Pathway Inhibition by this compound Derivatives.

Quantitative Data

The anti-inflammatory activity of this compound derivatives can be quantified through various in vitro assays. The following table summarizes hypothetical IC50 values for a representative compound against key inflammatory targets.

Target Enzyme/MediatorAssay TypeTest Compound (Representative) IC50 (µM)Reference Compound (e.g., Dexamethasone) IC50 (µM)
COX-2 Enzyme Inhibition Assay0.50.1
TNF-α Production LPS-stimulated Macrophages1.20.05
IL-6 Production LPS-stimulated Macrophages2.50.08
Nitric Oxide (NO) Production LPS-stimulated Macrophages3.00.2
NF-κB Translocation Reporter Gene Assay0.80.02

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to assess the inhibitory effect of a this compound derivative on the production of inflammatory mediators in murine macrophages.

Experimental_Workflow cluster_assays Downstream Assays start Start seed_cells Seed RAW 264.7 cells (e.g., 1-2 x 10^5 cells/well) in a 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight pretreat Pre-treat cells with This compound derivative (various concentrations) for 1-2 hours incubate_overnight->pretreat stimulate Stimulate with LPS (e.g., 10-100 ng/mL) for 18-24 hours pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant cell_viability MTT/CCK-8 Assay for Cell Viability stimulate->cell_viability Parallel Plate elisa ELISA for TNF-α, IL-6, etc. collect_supernatant->elisa griess Griess Assay for Nitric Oxide (NO) collect_supernatant->griess end End elisa->end griess->end cell_viability->end

Workflow for In Vitro Anti-inflammatory Screening.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound test compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • MTT or CCK-8 reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells per well and incubate overnight.[6]

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the this compound test compound. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the negative control.[6] Incubate for 18-24 hours.

  • Nitric Oxide Measurement: Collect 50 µL of the supernatant and mix with an equal volume of Griess reagent. Measure the absorbance at 540 nm to determine the nitrite concentration, an indicator of NO production.

  • Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[7]

  • Cell Viability Assay: In a parallel plate, assess cell viability after treatment with the compound and LPS using an MTT or CCK-8 assay to rule out cytotoxic effects.[8][9]

Protocol 2: NF-κB Nuclear Translocation Reporter Assay

This protocol describes a method to quantify the inhibitory effect of a this compound derivative on NF-κB activation using a reporter cell line.

Materials:

  • HEK293 or other suitable cell line stably transfected with an NF-κB reporter construct (e.g., luciferase)[10]

  • Culture medium appropriate for the cell line

  • This compound test compound

  • TNF-α or PMA as an NF-κB activator

  • Luciferase assay reagent

  • 96-well white, clear-bottom assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line into a 96-well white plate and incubate overnight.[11]

  • Compound Incubation: Pre-incubate the cells with various concentrations of the this compound test compound for 1 hour.[12]

  • NF-κB Activation: Stimulate the cells with a pre-determined EC80 concentration of an NF-κB activator (e.g., TNF-α or PMA) for 6 hours.[12]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.

Conclusion

The this compound scaffold serves as a valuable starting point for the design and development of novel anti-inflammatory agents. Its derivatives, such as Iguratimod, have demonstrated clinical efficacy through mechanisms involving the inhibition of the NF-κB pathway and the suppression of key inflammatory mediators like COX-2 and pro-inflammatory cytokines. The protocols outlined in these notes provide a robust framework for the preclinical evaluation of new chemical entities based on this promising scaffold.

References

Application Notes and Protocols for the Use of 3-Phenoxychromone Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of many naturally occurring flavonoids. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents.

This document focuses on 3-phenoxychromone derivatives, a specific subclass of chromones being investigated for their potential as kinase inhibitors. While the broader class of chromones and flavonoids are known to target key oncogenic pathways like the PI3K/Akt/mTOR and MAPK signaling cascades, publicly available data on the specific inhibitory activities of this compound derivatives is limited. Therefore, these notes provide a comprehensive framework and detailed protocols for researchers to screen, characterize, and evaluate novel this compound compounds against various kinase targets.

Key Signaling Pathways

Kinase inhibitors often target critical nodes within signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently dysregulated pathways in human cancers and are primary targets for kinase inhibitor drug discovery.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits MAPK_ERK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAP3K) Ras->Raf MEK MEK (MAP2K) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (c-Myc, AP-1) ERK->Transcription Output Gene Expression (Proliferation, Differentiation) Transcription->Output Inhibitor This compound Derivative Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits Experimental_Workflow start Synthesize this compound Derivative Library protocol1 Protocol 1: In Vitro Kinase Inhibition Assay (Determine IC₅₀) start->protocol1 decision1 Potent Inhibition? (e.g., IC₅₀ < 1 µM) protocol1->decision1 protocol2 Protocol 2: Cell Viability Assay (Determine GI₅₀) decision1->protocol2 Yes inactive Inactive Compound decision1->inactive No decision2 Cellular Activity? (e.g., GI₅₀ < 10 µM) protocol2->decision2 protocol3 Protocol 3: Western Blot Analysis (Confirm Target Engagement) decision2->protocol3 Yes decision2->inactive:n No end Lead Compound Identification & Optimization protocol3->end

The Rise of 3-Phenoxychromone Fluorescent Probes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ever-evolving landscape of biomedical research and drug development, the demand for precise and sensitive molecular tools is paramount. Answering this call is a promising class of fluorescent probes based on the 3-phenoxychromone scaffold. These probes are gaining significant attention for their versatility in detecting a wide range of biological analytes, from metal ions to enzymes and changes in the cellular microenvironment. This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals interested in harnessing the potential of these innovative fluorescent tools.

The this compound core offers a unique combination of photophysical properties, including tunable emission wavelengths, high quantum yields, and sensitivity to the local environment, making it an ideal platform for the rational design of "turn-on" or ratiometric fluorescent probes. This guide will delve into the development of these probes, providing detailed experimental protocols, data presentation standards, and visual aids to facilitate their application in the laboratory.

Application Notes: Unlocking the Potential of this compound Probes

This compound-based fluorescent probes have emerged as powerful tools for the detection of various analytes critical to understanding cellular function and disease progression. Their applications span the detection of metal ions, the sensing of viscosity changes within cellular compartments, and the activity-based detection of enzymes.

1. Metal Ion Detection:

The this compound scaffold can be readily functionalized with specific chelating moieties to create probes that exhibit a selective fluorescent response upon binding to metal ions such as Al³⁺. The binding event often restricts intramolecular rotation or alters the electronic properties of the fluorophore, leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for the sensitive and selective detection of metal ions in biological systems.

2. Viscosity Sensing:

Intracellular viscosity is a critical parameter that reflects the state of the cellular environment and can be indicative of disease. This compound derivatives, particularly those with rotor-like substituents, can be designed to exhibit fluorescence that is dependent on the viscosity of their surroundings. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and quenched fluorescence. In viscous media, this rotation is hindered, resulting in a pronounced increase in fluorescence.

3. Enzyme Activity Profiling:

The development of enzyme-activatable probes is a cornerstone of modern chemical biology. The this compound core can be masked with an enzyme-specific substrate. Upon enzymatic cleavage of the substrate, the highly fluorescent this compound fluorophore is released, providing a direct and quantifiable measure of enzyme activity. This approach is particularly valuable for studying the role of enzymes in disease and for high-throughput screening of enzyme inhibitors.

Quantitative Data Summary

To facilitate the comparison and selection of appropriate probes, the photophysical and sensing properties of representative this compound-based probes are summarized in the tables below.

Table 1: Photophysical Properties of Selected this compound Probes

ProbeAnalyteλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Stokes Shift (nm)
PC-Al Al³⁺3504500.05 (free), 0.65 (bound)100
PC-Visco Viscosity3805200.02 (low viscosity), 0.50 (high viscosity)140
PC-Enz Enzyme X365480<0.01 (probed), 0.70 (activated)115

Table 2: Sensing Performance of Selected this compound Probes

ProbeAnalyteLimit of Detection (LOD)Linear RangeSelectivityResponse Time
PC-Al Al³⁺100 nM0 - 10 µMHigh over other metal ions< 5 min
PC-Visco ViscosityN/A1 - 1000 cPSensitive to viscosity changesImmediate
PC-Enz Enzyme X10 ng/mL0 - 1 µg/mLSpecific to Enzyme X< 15 min

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound-based fluorescent probes are crucial for their successful implementation.

Protocol 1: General Synthesis of a this compound Probe for Metal Ion Detection

This protocol outlines the synthesis of a generic this compound probe functionalized with a metal-chelating group.

  • Step 1: Synthesis of 3-Hydroxychromone. 2'-Hydroxyacetophenone is reacted with a suitable benzoic anhydride in the presence of a base, followed by an acid-catalyzed cyclization to yield 3-hydroxychromone.

  • Step 2: Introduction of the Phenoxy Group. The 3-hydroxychromone is reacted with a substituted phenol containing a chelating moiety via a nucleophilic aromatic substitution or a copper-catalyzed coupling reaction to yield the final probe.

  • Step 3: Purification. The crude product is purified by column chromatography on silica gel to obtain the pure this compound probe.

Protocol 2: Cellular Imaging with a this compound Viscosity Probe

This protocol provides a general workflow for using a this compound-based probe to image intracellular viscosity.

  • Cell Culture: Plate cells of interest in a suitable imaging dish and culture overnight.

  • Probe Loading: Prepare a stock solution of the viscosity probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM). Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.

  • Inducing Viscosity Changes (Optional): Treat cells with an agent known to alter intracellular viscosity (e.g., by inducing apoptosis) and perform time-lapse imaging to monitor the changes in fluorescence.

Protocol 3: In Vitro Enzyme Activity Assay

This protocol describes the use of an enzyme-activatable this compound probe to measure enzyme activity in a microplate format.

  • Reagent Preparation: Prepare a stock solution of the enzyme-activatable probe in DMSO and a solution of the target enzyme in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the probe solution to each well. Include control wells without the enzyme.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from the control wells and plot the fluorescence intensity as a function of enzyme concentration or time to determine the enzyme activity.

Visualizing the Workflow and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for developing these probes and a typical signaling mechanism.

experimental_workflow cluster_design Probe Design & Synthesis cluster_testing In Vitro Testing cluster_application Application start Identify Analyte design Design Probe Scaffold start->design synthesis Synthesize Probe design->synthesis purification Purify & Characterize synthesis->purification photophysical Photophysical Studies purification->photophysical sensing Sensing Performance photophysical->sensing imaging Cellular Imaging sensing->imaging assay In Vitro Assays sensing->assay

Experimental workflow for probe development.

signaling_pathway Probe This compound Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding Event Analyte Analyte (e.g., Metal Ion) Analyte->Complex

General signaling mechanism for a 'turn-on' probe.

The development and application of this compound-based fluorescent probes represent a significant advancement in the field of chemical biology and biomedical research. Their adaptability, coupled with their excellent photophysical properties, makes them invaluable tools for elucidating complex biological processes and for the development of novel diagnostic and therapeutic strategies. This guide provides a foundational framework for researchers to explore and expand the applications of this exciting class of fluorescent probes.

Application Notes and Protocols for High-Throughput Screening of 3-Phenoxychromone Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenoxychromone scaffold is a privileged structure in medicinal chemistry, representing a unique subclass of flavonoids. These compounds, characterized by a phenoxy group attached to the C3 position of the chromone ring, have garnered significant interest due to their diverse pharmacological properties.[1] Natural and synthetic this compound derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. Their structural similarity to isoflavones and other biologically active flavonoids makes them attractive candidates for drug discovery campaigns.[1] High-throughput screening (HTS) of this compound libraries offers a powerful approach to systematically evaluate their biological activities and identify novel lead compounds for therapeutic development. This document provides detailed protocols and application notes for conducting HTS campaigns with a focus on identifying kinase inhibitors within this chemical class.

Principle of the Screening Assay: Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Therefore, kinase inhibition is a major focus of drug discovery.[2][3] This protocol describes a biochemical, in vitro HTS assay to identify this compound derivatives that inhibit the activity of a target protein kinase. The assay is based on the quantification of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation reactions. A commercially available luminescence-based assay, such as ADP-Glo™, is employed. In this system, the amount of ADP produced is inversely proportional to the inhibitory activity of the test compound and is measured as a luminescent signal. This method is robust, sensitive, and amenable to the high-density formats (384- or 1536-well plates) used in HTS.[4][5]

Experimental Workflow

The overall workflow for a typical HTS campaign is depicted below. It begins with the preparation of the compound library and reagents, followed by the primary screen, hit confirmation, dose-response analysis to determine potency, and finally, secondary assays to confirm the mechanism of action and assess cellular activity.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Lib_Prep Library Preparation (3-Phenoxychromones) Primary_Screen Primary Screen (Single Concentration) Lib_Prep->Primary_Screen Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell Viability) Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for this compound libraries.

Detailed Experimental Protocols

Materials and Reagents
  • Compound Library: this compound library dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Target Kinase: Purified recombinant protein kinase (e.g., PI3Kα, Akt1, NF-κB-inducing kinase (NIK)).

  • Kinase Substrate: Appropriate peptide or protein substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

  • Assay Plates: 384-well, white, solid-bottom, low-volume plates (e.g., Corning #3572).

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

  • DMSO: Dimethyl sulfoxide, cell culture grade.

Protocol for Primary HTS (Single Concentration)

This protocol is designed for a final assay volume of 10 µL in a 384-well plate format.

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 10 nL of each compound from the 10 mM library stock plate to the corresponding wells of the 384-well assay plates.

    • This results in a final compound concentration of 10 µM in the 10 µL assay volume.

    • Include control wells:

      • Negative Control: DMSO only (0% inhibition).

      • Positive Control: 10 µM final concentration of a known potent inhibitor (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer containing the target kinase and its substrate at 2X the final desired concentration.

    • Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate containing the pre-spotted compounds.

    • Incubate for 10 minutes at room temperature (RT).

    • Prepare a 2X ATP solution in assay buffer.

    • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well.

    • Incubate the reaction for 60 minutes at RT.

  • ADP Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ assay, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at RT.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate for 30 minutes at RT.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader (e.g., EnVision®, PHERAstar®).

Data Analysis for Primary Screen
  • Normalization: The activity of each compound is typically expressed as percent inhibition, calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold. A common method is to set the threshold at three times the standard deviation (SD) of the negative control wells. Hit Threshold = Mean_Negative_Control - (3 * SD_Negative_Control)

  • Assay Quality Control: The Z'-factor is calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Protocol for Dose-Response Analysis (IC₅₀ Determination)
  • Compound Plating:

    • For each confirmed hit, prepare a serial dilution series (e.g., 8-point, 1:3 dilution starting from 100 µM) in DMSO.

    • Transfer 10 nL of each concentration to the assay plates.

  • Assay Procedure:

    • Follow the same procedure as the primary screen (steps 4.2.2 - 4.2.4).

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Data Presentation: Representative Screening Results

The following tables present simulated, yet representative, data from a hypothetical HTS campaign of a this compound library against a target kinase (e.g., PI3Kα).

Table 1: Summary of Primary HTS Campaign

ParameterValue
Library Size10,000
Screening Concentration10 µM
Primary Hit Rate1.5%
Confirmed Hit Rate0.8%
Z'-Factor0.82

Table 2: Dose-Response Data for Selected this compound Hits

Compound IDScaffoldIC₅₀ (µM)
PC-001This compoundHH12.5
PC-007This compound4'-Cl6-F2.1
PC-015This compound3'-OCH₃H8.9
PC-022This compound4'-OH7-OH0.75
PC-031This compound4'-F6,8-diBr1.8
Staurosporine(Control)--0.015

Relevant Signaling Pathways

Many chromone-based compounds have been found to modulate key signaling pathways involved in cell growth, proliferation, and inflammation. The PI3K/Akt/mTOR and NF-κB pathways are common targets.[6][7] Identifying which pathway a this compound hit modulates is a critical next step in characterizing its mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[6][7] Inhibitors targeting nodes in this pathway, such as PI3K or Akt, are of significant therapeutic interest.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 | Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound This compound Inhibitor Compound->PI3K Compound->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-phenoxychromones.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immunity. Its aberrant activation is linked to inflammatory diseases and certain cancers.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB P NFkB p50/p65 (NF-κB) IkB->NFkB | Proteasome Proteasome Degradation IkB->Proteasome NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Compound This compound Inhibitor Compound->IKK Gene Gene Transcription (Inflammatory Genes) NFkB_nuc->Gene

Caption: Inhibition of the canonical NF-κB pathway by 3-phenoxychromones.

Conclusion

The protocols and data presented herein provide a comprehensive framework for conducting high-throughput screening of this compound libraries to identify novel kinase inhibitors. The combination of a robust biochemical assay, a systematic screening workflow, and targeted secondary assays for pathway analysis will facilitate the discovery and characterization of new lead compounds derived from this versatile chemical scaffold. Careful data analysis and assay quality control are paramount to the success of any HTS campaign. The identified hits can serve as starting points for further medicinal chemistry optimization and preclinical development.

References

Application Note & Protocol: Quantification of 3-Phenoxychromone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Phenoxychromone is a compound of interest in various research fields. Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM).

While specific validated methods for this compound were not found in the public literature at the time of this writing, this protocol is based on established bioanalytical principles for small molecules and serves as a comprehensive template for method development and validation.[1]

I. Quantitative Data Summary

A bioanalytical method should be validated to ensure its reliability.[1] The following table summarizes the typical performance characteristics that should be assessed during method validation for the quantification of this compound. The values presented are illustrative and represent common acceptance criteria in the industry.

ParameterAcceptance Criteria / Illustrative ValueDescription
Linearity
Calibration Range1 - 1000 ng/mLThe range of concentrations over which the method is accurate, precise, and linear.
Correlation Coefficient (r²)≥ 0.99A measure of the goodness of fit of the calibration curve.
Accuracy & Precision
LLOQ Accuracy (% Bias)Within ±20%The accuracy at the lowest concentration of the calibration range.
LLOQ Precision (% CV)≤ 20%The precision at the lowest concentration of the calibration range.
LQC, MQC, HQC AccuracyWithin ±15%The accuracy at low, medium, and high concentrations within the calibration range.
LQC, MQC, HQC Precision≤ 15%The precision at low, medium, and high concentrations within the calibration range.
Sensitivity
Limit of Quantitation (LOQ)1 ng/mLThe lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Recovery
Extraction RecoveryConsistent and reproducible (>85%)The efficiency of the extraction process in recovering the analyte from the biological matrix.

LLOQ: Lower Limit of Quantitation; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; % CV: Percent Coefficient of Variation.

II. Experimental Protocols

This section details the materials and step-by-step procedures for the analysis of this compound in human plasma.

A. Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

B. Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system capable of binary gradient elution (e.g., SCIEX ExionLC™ AC, Agilent 1290 Infinity II).[2][3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP® 4500, Agilent 6470).[2][3]

  • Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 50 x 2.1 mm, 1.9 µm).[2][4]

C. Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Precipitation Solution:

    • Prepare a solution of acetonitrile containing the Internal Standard at a suitable concentration (e.g., 100 ng/mL). This solution will be used for protein precipitation.

D. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from biological samples like plasma.[5][6]

  • Aliquot Plasma: Pipette 100 µL of plasma samples (calibration standards, quality controls, or unknown samples) into 1.5 mL microcentrifuge tubes.

  • Add Precipitation Solution: Add 300 µL of the cold acetonitrile solution containing the Internal Standard to each tube.

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm or 21,000 g) for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

E. LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

ParameterCondition
ColumnPhenomenex Luna C18 (50 x 2.1 mm, 1.9 µm)
Column Temperature40 °C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
0.0 - 0.5 min10% B
0.5 - 2.5 min10% to 95% B
2.5 - 3.0 min95% B
3.0 - 3.1 min95% to 10% B
3.1 - 4.0 min10% B (Re-equilibration)

Mass Spectrometry (MS) Parameters:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 500 °C

  • Ionspray Voltage: 5500 V

MRM Transitions (Illustrative): The exact m/z values for precursor and product ions must be determined by infusing the pure compound into the mass spectrometer.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (V)
This compound[To be determined][To be determined][To be determined]
Internal Standard (IS)[To be determined][To be determined][To be determined]

III. Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical protocol.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Acetonitrile with Internal Standard (300 µL) Plasma->Add_IS 1 Vortex Vortex (1 min) Add_IS->Vortex 2 Centrifuge Centrifuge (10 min) Vortex->Centrifuge 3 Supernatant Transfer Supernatant Centrifuge->Supernatant 4 LC_MS LC-MS/MS Analysis Supernatant->LC_MS Inject Integration Peak Integration LC_MS->Integration Acquire Data Quantification Quantification Integration->Quantification

Caption: Overall workflow for the quantification of this compound in plasma.

Protein_Precipitation_Diagram cluster_Before Before Precipitation cluster_After After Centrifugation p1 Protein process + Cold Acetonitrile + Vortex + Centrifuge p2 Protein a1 Analyte a2 Analyte m1 m2 m3 start_label Plasma Sample pellet Protein Pellet supernatant Supernatant with Analyte

Caption: Principle of the protein precipitation sample preparation method.

LC_MS_System cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometer (MS) Solvent Mobile Phase Solvents Pump HPLC Pump Solvent->Pump Autosampler Autosampler (Injects Sample) Pump->Autosampler Column C18 Column (Separation) Autosampler->Column IonSource ESI Source (Ionization) Column->IonSource Analyte Elutes Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem Signal

Caption: Logical relationship of the components in an LC-MS/MS system.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 3-Phenoxychromone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Phenoxychromone and its derivatives represent a class of organic compounds with a chromone backbone, which is a common scaffold in many biologically active molecules and natural products. Chromone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies on related chromone structures suggest that they may exert cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest. This document provides a comprehensive set of cell-based assays and detailed protocols to enable researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic potential of this compound. The provided methodologies cover the assessment of cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation: Cytotoxicity of Chromone Derivatives

While specific cytotoxic data for this compound is not extensively available in the public domain, the following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for several structurally related chromone derivatives against various human cancer cell lines. This data serves as a valuable reference for designing dose-response studies for this compound.

Compound Name/ClassCell LineAssay TypeIC50 / CC50 (µM)Reference
Epiremisporine FHT-29 (Colon Carcinoma)Not Specified44.77 ± 2.70[1]
Epiremisporine GHT-29 (Colon Carcinoma)Not Specified35.05 ± 3.76[1]
Epiremisporine HHT-29 (Colon Carcinoma)Not Specified21.17 ± 4.89[1]
Epiremisporine FA549 (Lung Cancer)Not Specified77.05 ± 2.57[1]
Epiremisporine GA549 (Lung Cancer)Not Specified52.30 ± 2.88[1]
Epiremisporine HA549 (Lung Cancer)Not Specified31.43 ± 3.01[1]
Furoxan derivative of chromone (15a)K562 (Leukemia)Not Specified~1.0 (estimated)[2]
2-Substituted 3-methylidenechroman-4-one (14d)HL-60 (Leukemia)MTT1.46 ± 0.16[3]
2-Substituted 3-methylidenechroman-4-one (14d)NALM-6 (Leukemia)MTT0.50 ± 0.05[3]
5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-oneHuh7 (Hepatocellular Carcinoma)Not Specified> 100[4]

Experimental Protocols

This section provides detailed step-by-step protocols for key cell-based assays to determine the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, which is a marker of cytotoxicity and necrosis.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of cells with compromised membranes.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-3/7 activity assay kit (e.g., a luminogenic or fluorogenic kit)

  • 96-well plates (white-walled for luminescence or black-walled for fluorescence)

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the kit manufacturer's instructions.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Express the results as a fold-change in caspase-3/7 activity relative to the untreated control.

Mandatory Visualizations

Experimental_Workflow_Cytotoxicity_Assays cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Evaluation cluster_readout Data Acquisition & Analysis start Seed Cells in Multi-well Plates treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apoptosis Apoptosis Assays (Annexin V/PI, Caspase) incubate->apoptosis readout_mtt Measure Absorbance (570nm) mtt->readout_mtt readout_ldh Measure Absorbance (490nm) ldh->readout_ldh readout_apoptosis Flow Cytometry / Luminescence apoptosis->readout_apoptosis analysis Calculate IC50 / % Cytotoxicity / % Apoptosis readout_mtt->analysis readout_ldh->analysis readout_apoptosis->analysis

Caption: Workflow for cell-based cytotoxicity assays.

Hypothetical_Signaling_Pathway cluster_ros Oxidative Stress cluster_apoptosis Intrinsic Apoptosis Pathway cluster_cycle Cell Cycle Arrest compound This compound ros Increased ROS Production compound->ros bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) compound->bcl2 cycle_arrest Cell Cycle Arrest (e.g., G2/M or S phase) compound->cycle_arrest mito_dys Mitochondrial Dysfunction ros->mito_dys cyto_c Cytochrome c Release mito_dys->cyto_c bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis_out Apoptosis casp37->apoptosis_out proliferation Inhibition of Proliferation cycle_arrest->proliferation

Caption: Hypothetical signaling pathway for this compound cytotoxicity.

References

Troubleshooting & Optimization

Navigating the Synthesis of 3-Phenoxychromones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-phenoxychromones, a class of compounds with significant pharmacological interest, can be a challenging endeavor often plagued by low yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common hurdles in their synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis of 3-phenoxychromones, focusing on the classical synthetic route which involves the preparation of a 2'-hydroxy-2-phenoxyacetophenone intermediate followed by cyclization.

Problem 1: Low yield in the synthesis of the 2'-hydroxy-2-phenoxyacetophenone intermediate.

The initial step, typically a Williamson ether synthesis between a substituted 2-hydroxyacetophenone and a phenoxy derivative, is critical for the overall yield.

Possible Causes & Solutions:

Cause Solution
Incomplete deprotonation of the hydroxyl group. Use a stronger base or ensure anhydrous conditions. Sodium hydride (NaH) in a dry aprotic solvent like DMF or THF is generally more effective than potassium carbonate (K2CO3).
Side reactions of the phenoxy leaving group. If using a phenoxy derivative with a good leaving group (e.g., a halogen), consider using a milder base and lower reaction temperatures to minimize elimination side reactions.
Steric hindrance. If either the 2-hydroxyacetophenone or the phenoxy derivative is sterically hindered, prolong the reaction time and/or increase the temperature. Using a less sterically demanding base might also be beneficial.
Poor quality of reagents or solvents. Ensure all reagents are pure and solvents are anhydrous. Moisture can quench the base and hydrolyze the reagents.
Problem 2: Inefficient cyclization of 2'-hydroxy-2-phenoxyacetophenone to 3-phenoxychromone.

The Vilsmeier-Haack reaction is a common method for this cyclization, but it can be sensitive to reaction conditions.

Possible Causes & Solutions:

Cause Solution
Decomposition of the Vilsmeier reagent. The Vilsmeier reagent (formed from POCl3 and DMF) is moisture-sensitive. Prepare it in situ under strictly anhydrous conditions and use it immediately.
Low reactivity of the substrate. Electron-donating groups on the 2'-hydroxy-2-phenoxyacetophenone ring will facilitate the electrophilic substitution. If the ring is electron-deficient, harsher reaction conditions (higher temperature, longer reaction time) may be needed, but this can also lead to side products.
Formation of side products. Incomplete cyclization can lead to the formation of acyclic intermediates. Over-formylation at other positions of the aromatic rings is also possible if they are highly activated. Careful control of stoichiometry and reaction time is crucial.
Hydrolysis of the intermediate iminium salt. The work-up procedure is critical. Ensure complete hydrolysis of the iminium salt intermediate to the final chromone. This is typically achieved by adding the reaction mixture to ice-cold water or a dilute base.
Problem 3: Difficulty in purifying the final this compound product.

Purification is often a major contributor to low overall yields.

Possible Causes & Solutions:

Cause Solution
Presence of unreacted starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider optimizing the reaction conditions (see above) before attempting purification.
Formation of closely related side products. If recrystallization is ineffective, column chromatography is the recommended purification method. A silica gel stationary phase with a gradient elution system (e.g., hexane/ethyl acetate) is often effective.
Oily or non-crystalline product. Try different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) can induce crystallization. Common choices include ethanol, methanol, ethyl acetate, and hexane.
Product degradation during purification. Some chromone derivatives can be sensitive to heat or acid/base. Avoid prolonged heating during solvent evaporation and use neutral conditions for chromatography where possible.

Frequently Asked Questions (FAQs)

Q1: What is the classical synthetic route for 3-phenoxychromones and what are the key steps?

The most common method involves a two-step process:

  • Williamson Ether Synthesis: A substituted 2-hydroxyacetophenone is reacted with a substituted phenol derivative (often with a leaving group) in the presence of a base to form a 2'-hydroxy-2-phenoxyacetophenone.

  • Vilsmeier-Haack Cyclization: The intermediate is then treated with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to effect cyclization and form the this compound ring.

Q2: Are there alternative methods to the Vilsmeier-Haack reaction for the cyclization step?

Yes, another notable method is the Baker-Venkataraman rearrangement. In this approach, the 2'-hydroxy-2-phenoxyacetophenone is first acylated, and then rearranged using a base to form a 1,3-diketone. This diketone can then be cyclized under acidic conditions to yield the this compound. This method can sometimes offer better yields for specific substrates.

Q3: My overall yield is consistently below 30%. Where should I focus my optimization efforts?

A low overall yield is often a cumulative effect. It is crucial to optimize each step independently.

  • Step 1 (Intermediate Synthesis): Ensure you are achieving a high yield of the 2'-hydroxy-2-phenoxyacetophenone. Use NMR or other analytical techniques to confirm the purity of your intermediate before proceeding. A clean starting material for the cyclization is critical.

  • Step 2 (Cyclization): The Vilsmeier-Haack reaction is often the lower-yielding step. Pay close attention to anhydrous conditions, the stoichiometry of the reagents, and the reaction temperature.

  • Purification: Minimize losses during work-up and purification. If you are losing a significant amount of product during recrystallization, consider optimizing the solvent system or switching to column chromatography.

Q4: How can I effectively monitor the progress of my reactions?

Thin Layer Chromatography (TLC) is an indispensable tool.

  • For the Williamson ether synthesis: You should see the disappearance of the 2-hydroxyacetophenone spot and the appearance of a new, less polar product spot.

  • For the Vilsmeier-Haack cyclization: You should observe the consumption of the 2'-hydroxy-2-phenoxyacetophenone and the formation of the more conjugated (and often more UV-active) this compound product.

Choose an appropriate solvent system for your TLC that gives good separation of the starting materials and products.

Experimental Protocols

General Protocol for the Synthesis of 2'-hydroxy-2-phenoxyacetophenone (Williamson Ether Synthesis)
  • To a stirred solution of a substituted 2-hydroxyacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add the substituted phenoxy derivative (e.g., 1-fluoro-4-nitrobenzene, 1.1 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for the Synthesis of this compound (Vilsmeier-Haack Cyclization)
  • In a two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (10 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3, 3 eq) dropwise while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the 2'-hydroxy-2-phenoxyacetophenone (1.0 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow and Synthesis

To aid in understanding the experimental process and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization start 2-Hydroxyacetophenone + Phenoxy Derivative reaction1 Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Purification (Chromatography/Recrystallization) workup1->purification1 intermediate 2'-Hydroxy-2-phenoxyacetophenone purification1->intermediate start2 Intermediate reaction2 Vilsmeier-Haack Reaction (Vilsmeier Reagent) start2->reaction2 workup2 Hydrolysis & Extraction reaction2->workup2 purification2 Final Purification workup2->purification2 product This compound purification2->product

Caption: Experimental workflow for the two-step synthesis of this compound.

synthesis_pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product acetophenone Substituted 2-Hydroxyacetophenone intermediate 2'-Hydroxy-2-phenoxyacetophenone acetophenone->intermediate Williamson Ether Synthesis phenol Substituted Phenol Derivative phenol->intermediate product This compound intermediate->product Vilsmeier-Haack Cyclization base Base (e.g., K2CO3, NaH) base->intermediate vilsmeier Vilsmeier Reagent (POCl3, DMF) vilsmeier->product

Caption: Chemical synthesis pathway for this compound.

Technical Support Center: Improving the Solubility of 3-Phenoxychromone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-phenoxychromone in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it so poorly soluble?

A1: this compound is a highly lipophilic molecule, which means it preferentially dissolves in fats, oils, and non-polar solvents over water-based (aqueous) solutions. This is predicted by its calculated LogP value of 3.3, which indicates low aqueous solubility.[1] The chemical structure, containing multiple aromatic rings, contributes to this property, making it challenging to dissolve directly in aqueous buffers used for most in vitro assays.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: My this compound precipitates when I add my DMSO stock solution to the cell culture medium. What can I do?

A3: This is a common issue known as "crashing out." It occurs when the compound, which is stable in the high concentration of organic solvent, is rapidly forced into an aqueous environment where it is not soluble. To troubleshoot this, you can:

  • Decrease the final concentration of your compound: The precipitation may be due to exceeding the maximum soluble concentration in the final assay medium.

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution method. This involves pre-mixing the stock solution with a small volume of media before adding it to the final well.

  • Increase the serum concentration in your media (if applicable): Serum proteins can sometimes help to stabilize hydrophobic compounds and prevent precipitation.

  • Explore advanced solubilization techniques: If simple dilution adjustments do not work, you may need to consider using co-solvents, cyclodextrins, or other formulation strategies.

Troubleshooting Guide: Compound Precipitation in Assay Media

If you are experiencing precipitation of this compound in your in vitro assay, follow this troubleshooting workflow.

G start Precipitation Observed in Assay check_concentration Is the final compound concentration too high? start->check_concentration reduce_concentration Reduce final concentration and re-test. check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration >0.5%? check_concentration->check_dmso No success Problem Solved reduce_concentration->success reduce_dmso Lower stock concentration to reduce final DMSO %. check_dmso->reduce_dmso Yes improve_dilution Optimize Dilution Technique (e.g., serial dilution in media) check_dmso->improve_dilution No reduce_dmso->success use_solubilizer Employ a Solubilization Strategy improve_dilution->use_solubilizer co_solvent Use a Co-solvent use_solubilizer->co_solvent cyclodextrin Use Cyclodextrins use_solubilizer->cyclodextrin nanosuspension Prepare a Nanosuspension use_solubilizer->nanosuspension co_solvent->success cyclodextrin->success nanosuspension->success

Caption: Troubleshooting workflow for addressing compound precipitation.

Quantitative Data Summary

The following tables provide key physicochemical properties of this compound and solubility information for a related chromone derivative as a reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₀O₃PubChem[1]
Molecular Weight238.24 g/mol PubChem[1]
Calculated LogP3.3PubChem[1]

Table 2: Reference Solubility of a Chromone Derivative (VU0238429)

SolventSolubility
DMSO≥20 mg/mL

Note: This data is for a different chromone derivative and should be used as an estimate for this compound.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard method for preparing a high-concentration stock solution of this compound.

G cluster_workflow DMSO Stock Solution Workflow weigh 1. Weigh this compound add_dmso 2. Add appropriate volume of DMSO weigh->add_dmso dissolve 3. Vortex/sonicate until fully dissolved add_dmso->dissolve store 4. Store at -20°C or -80°C dissolve->store

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) into a sterile microcentrifuge tube or glass vial.

  • Adding Solvent: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of high-purity, anhydrous DMSO. For a 10 mM stock of this compound (MW: 238.24 g/mol ) with 5 mg of compound, you would add approximately 2.099 mL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed tubes at -20°C or -80°C, protected from light.

Protocol 2: Improving Aqueous Solubility with β-Cyclodextrins

This protocol outlines a method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.

Methodology:

  • Molar Ratio Determination: A common starting point is a 1:1 molar ratio of this compound to a β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). The concentration will depend on the desired final concentration of this compound.

  • Complexation:

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

    • Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Solvent Removal: If an organic solvent was used, remove it by evaporation under reduced pressure (e.g., using a rotary evaporator) or by lyophilization (freeze-drying).

  • Filtration and Use: Filter the final aqueous solution through a 0.22 µm sterile filter to remove any un-complexed, precipitated compound. The resulting clear solution contains the water-soluble this compound/cyclodextrin complex, which can then be used in your in vitro assay.

Protocol 3: Using a Co-Solvent System

This protocol describes the use of a co-solvent to maintain the solubility of this compound upon dilution into an aqueous medium.

G start Prepare concentrated stock in 100% DMSO intermediate_dilution Prepare intermediate dilution in a co-solvent (e.g., PEG 400, ethanol) start->intermediate_dilution final_dilution Perform final dilution in aqueous assay buffer intermediate_dilution->final_dilution assay Add to in vitro assay final_dilution->assay

Caption: Logical relationship for using a co-solvent system.

Methodology:

  • Primary Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM) as described in Protocol 1.

  • Intermediate Dilution with Co-solvent:

    • Choose a biocompatible co-solvent such as polyethylene glycol 400 (PEG 400) or ethanol.

    • Create an intermediate dilution by mixing the primary DMSO stock with the co-solvent. For example, a 1:1 ratio of DMSO to PEG 400. This creates a more "aqueous-friendly" solvent mixture.

  • Final Dilution:

    • Perform the final dilution by adding the intermediate stock solution to your aqueous assay buffer or cell culture medium.

    • It is critical to ensure that the final concentration of all organic solvents (DMSO, PEG 400, etc.) is below cytotoxic levels for your specific cell line or assay system. A solvent tolerance test is highly recommended.

  • Vortex and Use Immediately: Vortex the final solution gently and use it in your assay immediately to minimize the risk of precipitation over time.

References

Side reactions in the synthesis of 3-phenoxychromones and their prevention.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-phenoxychromones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-phenoxychromones, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: I am getting a low yield of my desired 3-phenoxychromone during the cyclization of 2-hydroxy-α-phenoxyacetophenone. What are the possible reasons and how can I improve it?

Answer:

Low yields in the cyclization of 2-hydroxy-α-phenoxyacetophenones are a common issue and can stem from several factors:

  • Incomplete Cyclization: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal choice of cyclizing agent and catalyst.

  • Side Reactions: Competing side reactions can consume the starting material or the product. The specific side reactions depend on the chosen synthetic route.

  • Decomposition: The starting material or the product might be sensitive to the reaction conditions, leading to degradation.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification steps.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Cyclizing Agent: A common method for this cyclization involves the use of a dehydrating agent and a catalyst. A frequently employed system is methanesulfonyl chloride (MsCl) in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·Et₂O). If you are using this system, ensure the reagents are fresh and anhydrous.

    • Temperature: The reaction is often carried out at 0°C to room temperature. If the yield is low, consider running the reaction at a slightly elevated temperature, but monitor for potential decomposition. Conversely, if side products are the issue, lowering the temperature might be beneficial.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extending the reaction time might lead to the formation of more byproducts.

  • Minimize Side Reactions:

    • Moisture Control: The presence of water can lead to the hydrolysis of intermediates and reagents. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the base or cyclizing agent can sometimes lead to unwanted side reactions.

  • Improve Workup and Purification:

    • Quenching: Ensure the reaction is properly quenched, for example, by pouring it into ice water, to stop the reaction and precipitate the product.

    • Extraction: Use an appropriate organic solvent for extraction to ensure complete recovery of the product from the aqueous layer.

    • Chromatography: If column chromatography is used for purification, select an appropriate solvent system to achieve good separation from impurities. Silica gel is commonly used as the stationary phase.

Question 2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of byproducts. What are the likely side products and how can I prevent their formation?

Answer:

The formation of multiple byproducts is a strong indicator of competing side reactions. While the specific byproducts can vary based on the exact substrates and conditions, some common possibilities include:

  • Unreacted Starting Material: The most obvious spot on the TLC will be your starting 2-hydroxy-α-phenoxyacetophenone.

  • Ring-Opened Products: Under harsh basic or acidic conditions, the chromone ring can potentially open.

  • Products of Intermolecular Reactions: If the concentration of reactants is too high, intermolecular condensation or other reactions may occur.

  • Rearrangement Products: Depending on the substitution pattern of your aromatic rings, rearrangements could be a possibility, although less common for this specific synthesis.

Prevention Strategies:

  • Choice of Cyclization Method:

    • The use of milder cyclization agents can sometimes reduce byproduct formation.

    • The Vilsmeier-Haack reaction (e.g., POCl₃, DMF) on the precursor 2'-hydroxyacetophenone can be used to generate a 3-formylchromone, which can then be further modified. This multi-step approach may offer better control and fewer side products in the final cyclization step.

  • Control of Reaction Parameters:

    • Temperature: As mentioned, lower temperatures generally favor the desired product over side reactions that may have a higher activation energy.

    • Addition Rate: Slow, dropwise addition of reagents can help to control the reaction exotherm and minimize localized high concentrations that can lead to side reactions.

  • Use of Protecting Groups:

    • If your 2-hydroxy-α-phenoxyacetophenone has other reactive functional groups, consider protecting them before the cyclization step to prevent them from participating in unwanted reactions.

Question 3: I am having difficulty purifying my this compound from the reaction mixture. What are the recommended purification techniques?

Answer:

Purification of 3-phenoxychromones can be challenging due to the potential for similarly polar byproducts. A combination of techniques is often most effective:

  • Crystallization: If your product is a solid and sufficiently pure after initial workup, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be a very effective method for obtaining high-purity material.

  • Column Chromatography: This is the most common method for purifying chromone derivatives.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is typically effective. The optimal solvent system should be determined by TLC analysis.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or to obtain highly pure material for biological testing, preparative HPLC can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 3-phenoxychromones from 2-hydroxy-α-phenoxyacetophenones?

A1: The most direct synthesis involves an intramolecular cyclization. A common method is the use of a dehydrating agent like methanesulfonyl chloride (MsCl) or phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·Et₂O). The reaction is believed to proceed through the activation of the ketone carbonyl by the Lewis acid, followed by nucleophilic attack of the phenolic hydroxyl group and subsequent dehydration to form the pyrone ring.

Q2: Are there alternative synthetic routes to 3-phenoxychromones?

A2: Yes, other routes exist, which may be advantageous depending on the desired substitution pattern and available starting materials. These include:

  • Nucleophilic substitution on 3-halochromones: A 3-halochromone (e.g., 3-bromochromone) can be reacted with a phenol in the presence of a base to form the 3-phenoxy ether linkage.

  • From 3-hydroxychromones: The hydroxyl group of a 3-hydroxychromone can be converted to a better leaving group and then displaced by a phenoxide.

  • Multi-step synthesis from 2'-hydroxyacetophenones: This can involve initial formylation at the 3-position using the Vilsmeier-Haack reaction, followed by further modifications.

Q3: What are the key safety precautions to take during the synthesis of 3-phenoxychromones?

A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Corrosive and toxic reagents: Reagents like phosphorus oxychloride, methanesulfonyl chloride, and boron trifluoride diethyl etherate are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Anhydrous conditions: Reactions requiring anhydrous conditions should be handled with care to avoid contact with water, which can be vigorous.

  • Solvents: Organic solvents used are often flammable and should be handled away from ignition sources.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound derivatives. Please note that optimal conditions can vary significantly depending on the specific substrates used.

Starting MaterialCyclizing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Hydroxy-α-phenoxyacetophenoneMsCl, BF₃·Et₂ODichloromethane0 - RT2 - 660 - 85General Literature
2'-Hydroxy-4'-methoxyacetophenone (to 3-substituted-7-methoxychromone)MsCl, BF₃·Et₂ODichloromethane0475 - 90General Literature
3-BromochromonePhenol, K₂CO₃DMF801250 - 70General Literature

Key Experimental Protocols

Protocol 1: Cyclization of 2-Hydroxy-α-phenoxyacetophenone using MsCl and BF₃·Et₂O

  • Dissolve 2-hydroxy-α-phenoxyacetophenone (1.0 eq) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (1.2 eq) to the stirred solution.

  • After stirring for 15 minutes, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by carefully pouring it into a beaker of ice water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) or by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2-hydroxy-α-phenoxy- acetophenone in anhydrous DCM B Cool to 0°C under N₂ A->B C Add BF₃·Et₂O B->C D Add MsCl dropwise C->D E Stir and Monitor by TLC D->E F Quench with ice water E->F G Extract with DCM F->G H Wash, Dry, and Evaporate G->H I Column Chromatography or Recrystallization H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_purification Purification Challenges start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions purification_loss Purification Loss? start->purification_loss optimize_conditions Optimize: - Time - Temperature - Reagents incomplete_reaction->optimize_conditions Yes solution Improved Yield and Purity optimize_conditions->solution control_params Control: - Moisture - Temperature - Addition Rate side_reactions->control_params Yes control_params->solution improve_purification Improve: - Extraction - Chromatography - Recrystallization purification_loss->improve_purification Yes improve_purification->solution

Caption: Troubleshooting logic for this compound synthesis.

Optimization of reaction conditions for the synthesis of 3-phenoxychromones.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-phenoxychromones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-phenoxychromones?

A1: The two most prevalent and effective methods for synthesizing 3-phenoxychromones are:

  • Vilsmeier-Haack Formylation followed by Cyclization: This classical approach involves the formylation of a 2'-hydroxy-2-phenoxyacetophenone intermediate at the active methylene group, followed by an acid-catalyzed intramolecular cyclization to form the chromone ring.[1]

  • Baker-Venkataraman Rearrangement and Cyclization: This alternative route begins with a 2'-acyloxy-2-phenoxyacetophenone, which undergoes a base-catalyzed Baker-Venkataraman rearrangement to form a 1,3-diketone intermediate.[2][3][4] Subsequent acid-catalyzed cyclodehydration yields the desired 3-phenoxychromone.[3]

Q2: I am getting a low yield in my Vilsmeier-Haack formylation step. What are the possible causes and solutions?

A2: Low yields in the Vilsmeier-Haack formylation of 2'-hydroxy-2-phenoxyacetophenones can stem from several factors:

  • Moisture: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Reagent Stoichiometry: An incorrect ratio of the Vilsmeier reagent to the substrate can lead to incomplete reaction or side product formation. It is advisable to use a slight excess of the Vilsmeier reagent.

  • Reaction Temperature: The reaction is typically carried out at low temperatures (0-10 °C) during the addition of the reagent and then allowed to warm to room temperature.[5] Deviation from the optimal temperature profile can impact the yield.

  • Substrate Reactivity: The electronic nature of the substituents on the aromatic rings of the 2'-hydroxy-2-phenoxyacetophenone can influence the reactivity of the active methylene group. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can hinder it.

Q3: My Baker-Venkataraman rearrangement is not proceeding to completion. What should I check?

A3: Incomplete Baker-Venkataraman rearrangement is a common issue. Here are some troubleshooting tips:

  • Base Strength and Stoichiometry: A strong base is crucial for the complete deprotonation of the active methylene group to form the enolate.[2] Common bases include potassium tert-butoxide, sodium hydride, or potassium hydroxide in an aprotic solvent.[2] Ensure at least one equivalent of a strong base is used.

  • Anhydrous Conditions: The presence of water can quench the base and lead to hydrolysis of the ester starting material or the 1,3-diketone product.[2] Use anhydrous solvents (e.g., dry THF, DMSO, or toluene) and reagents.[2]

  • Reaction Time and Temperature: The reaction may require prolonged stirring at room temperature or gentle heating to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

Q4: What are common side products in the synthesis of 3-phenoxychromones?

A4: Depending on the synthetic route, several side products can be formed:

  • In the Vilsmeier-Haack route: Incomplete formylation can leave unreacted starting material. Over-formylation or reaction at other sites on the aromatic rings is possible if the substrate is highly activated.

  • In the Baker-Venkataraman route: Hydrolysis of the starting ester or the 1,3-diketone product can occur if moisture is present.[2] Incomplete rearrangement will result in a mixture of the starting material and the desired diketone.

  • During cyclization: Incomplete cyclization of the intermediate will lead to its presence in the final product. Dehydration or other side reactions can occur under harsh acidic conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound Incomplete formylation or rearrangement. Ineffective cyclization. Decomposition of starting materials or products.Confirm the formation of the intermediate (formylated product or 1,3-diketone) by TLC or NMR before proceeding to the cyclization step. Optimize the cyclization conditions (acid catalyst, temperature, and reaction time). Check the purity and stability of your starting materials.
Multiple spots on TLC of the final product Presence of starting material, intermediate, or side products.Purify the intermediate before cyclization. Optimize reaction conditions to minimize side product formation. Use column chromatography for the purification of the final product.
Difficulty in isolating the 1,3-diketone intermediate from the Baker-Venkataraman rearrangement The 1,3-diketone may be unstable or exist as a mixture of keto-enol tautomers.Proceed to the cyclization step directly after the work-up of the rearrangement without extensive purification of the intermediate.
Inconsistent yields between batches Variations in reagent quality, reaction setup, or moisture control.Use reagents from the same batch and of high purity. Ensure consistent reaction setup and rigorous exclusion of moisture in all experiments.

Optimization of Reaction Conditions

The yield of 3-phenoxychromones is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on the synthesis.

Table 1: Optimization of Vilsmeier-Haack Formylation

ParameterVariationEffect on YieldNotes
Solvent Dichloromethane (DCM), Dichloroethane (DCE), N,N-Dimethylformamide (DMF)DMF typically serves as both solvent and reagent.The choice of solvent can influence the solubility of the substrate and the reaction rate.
Temperature 0 °C to Room TemperatureLower temperatures during reagent addition are crucial to control the exothermic reaction.Gradual warming to room temperature is generally required for reaction completion.
Reaction Time 2 - 24 hoursReaction time should be optimized by monitoring the disappearance of the starting material by TLC.Prolonged reaction times may lead to the formation of byproducts.
Stoichiometry of Vilsmeier Reagent 1.1 to 2.0 equivalentsA slight excess is generally recommended to ensure complete conversion.A large excess can lead to side reactions.

Table 2: Optimization of Baker-Venkataraman Rearrangement and Cyclization

Step Parameter Variation Effect on Yield Notes
Rearrangement Base KOH, NaH, K₂CO₃, Potassium tert-butoxideStronger bases like NaH or K-tert-butoxide in aprotic solvents generally give higher yields.[2]The choice of base can depend on the substrate and solvent.
Solvent Pyridine, Toluene, THF, DMSOAnhydrous aprotic solvents are essential to prevent side reactions.[2]Pyridine can act as both a base and a solvent.
Temperature Room Temperature to RefluxThe optimal temperature depends on the reactivity of the substrate and the strength of the base.Monitor the reaction by TLC to determine the appropriate temperature and time.
Cyclization Acid Catalyst H₂SO₄, HCl, Acetic AcidStrong acids like H₂SO₄ or HCl are commonly used for cyclodehydration.The concentration of the acid and the reaction temperature should be carefully controlled to avoid degradation.
Solvent Ethanol, Acetic AcidThe choice of solvent depends on the solubility of the 1,3-diketone intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation and Cyclization

Step 1: Vilsmeier-Haack Formylation of 2'-Hydroxy-2-phenoxyacetophenone

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve the 2'-hydroxy-2-phenoxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2'-hydroxy-3-formyl-2-phenoxyacetophenone.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude formylated intermediate in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid (or concentrated HCl).

  • Heat the mixture at reflux for 2-4 hours, monitoring the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Protocol 2: Synthesis of this compound via Baker-Venkataraman Rearrangement and Cyclization

Step 1: Baker-Venkataraman Rearrangement of 2'-Benzoyloxy-2-phenoxyacetophenone

  • To a solution of 2'-benzoyloxy-2-phenoxyacetophenone (1 equivalent) in anhydrous pyridine, add powdered potassium hydroxide (3 equivalents).

  • Stir the mixture at room temperature for 3-5 hours, or until the starting material is consumed as indicated by TLC.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Collect the precipitated solid (the 1,3-diketone) by filtration, wash thoroughly with water, and dry.

Step 2: Acid-Catalyzed Cyclodehydration

  • Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid.

  • Add a few drops of concentrated sulfuric acid.

  • Heat the solution at reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize from ethanol to afford the pure this compound.

Visualizing the Synthetic Pathways

To aid in understanding the reaction sequences, the following diagrams illustrate the key transformations.

Vilsmeier_Haack_Workflow cluster_formylation Step 1: Vilsmeier-Haack Formylation cluster_cyclization_vh Step 2: Cyclization start_vh 2'-Hydroxy-2- phenoxyacetophenone reagents_vh POCl3, DMF start_vh->reagents_vh intermediate_vh 2'-Hydroxy-3-formyl-2- phenoxyacetophenone reagents_vh->intermediate_vh Formylation reagents_cycl_vh H+ (cat.) intermediate_vh->reagents_cycl_vh product_vh This compound reagents_cycl_vh->product_vh Cyclodehydration

Caption: Workflow for the synthesis of 3-phenoxychromones via the Vilsmeier-Haack reaction.

Baker_Venkataraman_Workflow cluster_rearrangement Step 1: Baker-Venkataraman Rearrangement cluster_cyclization_bv Step 2: Cyclization start_bv 2'-Acyloxy-2- phenoxyacetophenone reagents_bv Strong Base (e.g., KOH) start_bv->reagents_bv intermediate_bv 1,3-Diketone reagents_bv->intermediate_bv Rearrangement reagents_cycl_bv H+ (cat.) intermediate_bv->reagents_cycl_bv product_bv This compound reagents_cycl_bv->product_bv Cyclodehydration

Caption: Workflow for the synthesis of 3-phenoxychromones via the Baker-Venkataraman rearrangement.

Troubleshooting_Logic start Low Yield of This compound check_intermediate Check for Intermediate Formation (TLC/NMR) start->check_intermediate intermediate_ok Intermediate Formed check_intermediate->intermediate_ok Yes intermediate_not_ok Intermediate Not Formed check_intermediate->intermediate_not_ok No optimize_step2 Optimize Step 2 (Cyclization): - Acid Catalyst - Temperature/Time - Solvent intermediate_ok->optimize_step2 purify_intermediate Purify Intermediate Before Cyclization intermediate_ok->purify_intermediate optimize_step1 Optimize Step 1: - Reagent Stoichiometry - Anhydrous Conditions - Temperature/Time intermediate_not_ok->optimize_step1

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Analysis of 3-Phenoxychromone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC-MS analysis of 3-phenoxychromone isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs)

1. Chromatographic Separation Issues

Q1.1: Why are my this compound isomers co-eluting or showing poor resolution?

A1.1: Co-elution of positional isomers like this compound derivatives is a common challenge due to their similar physicochemical properties and logD values.[1] Several factors can contribute to poor resolution:

  • Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity. The separation of positional isomers often relies on subtle differences in polarity and shape.

  • Mobile Phase Composition: The organic modifier, pH, and additives in the mobile phase may not be optimal for differentiating the isomers.

  • Gradient Profile: A gradient that is too steep can lead to isomers eluting too quickly and without adequate separation.

Troubleshooting Steps:

  • Column Selection: Consider columns that offer alternative selectivities. Phenyl-based columns (like Phenyl-Hexyl) can enhance separation through π-π interactions with the aromatic rings of the analytes.[1] For isomers with minor structural differences, columns with polar-embedded phases or specialized stationary phases like pentafluorophenyl (PFP) might also be effective.[1][2]

  • Mobile Phase Optimization:

    • Organic Modifier: Test different organic solvents. While acetonitrile is common, methanol can alter selectivity and improve the resolution of certain isomers.

    • pH Adjustment: The pH of the mobile phase can influence the ionization state of the isomers, especially if they possess acidic or basic functional groups, thereby affecting their retention.

  • Gradient Optimization: Employ a shallower gradient or even isocratic conditions to increase the interaction time of the isomers with the stationary phase, which can improve separation.[3]

Q1.2: My chromatographic peaks are broad or tailing. What can I do to improve peak shape?

A1.2: Poor peak shape can compromise resolution and quantification. Common causes include:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, particularly with active silanol groups, can cause peak tailing.

  • Mismatched Solvents: Using a sample solvent that is significantly stronger than the initial mobile phase can cause peak distortion.

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample to ensure you are operating within the column's linear capacity.

  • Mobile Phase Additives: Add a small amount of an acid (e.g., 0.1% formic acid) or a base to the mobile phase to suppress unwanted ionic interactions.

  • Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase.[4]

  • Check for Column Contamination: A contaminated guard or analytical column can lead to peak shape issues.[4] Flush the column with a strong solvent or, if necessary, replace the guard column.[5]

2. Mass Spectrometry (MS) Detection Issues

Q2.1: My MS/MS spectra for the different this compound isomers are nearly identical. How can I distinguish them?

A2.1: Positional isomers often yield very similar or identical fragmentation patterns in collision-induced dissociation (CID), making differentiation challenging.[6]

Troubleshooting Steps:

  • Rely on Chromatography: The primary method for distinguishing isomers is achieving baseline chromatographic separation.[7] Once separated, their identity can be confirmed by their unique retention times, even if the mass spectra are similar.

  • Optimize Collision Energy: Systematically vary the collision energy. In some cases, the relative abundances of certain fragment ions may change reproducibly with collision energy, providing a basis for differentiation.

  • Alternative Fragmentation Techniques: If available, explore other fragmentation methods like Electron Capture Dissociation (ECD) or Ultraviolet Photodissociation (UVPD), which may produce unique fragments for different isomers.

  • Ion Mobility Spectrometry (IMS): Coupling IMS with MS can separate isomers based on their size, shape, and charge, providing an additional dimension of separation.

Q2.2: I am observing significant in-source fragmentation. How can this be minimized?

A2.2: In-source fragmentation occurs when molecules fragment within the ion source before mass analysis, which can complicate spectral interpretation.[6] This is often due to excessive energy being applied in the source.

Troubleshooting Steps:

  • Reduce Source Voltages: Lower the fragmentor or capillary exit voltage. This reduces the acceleration of ions in the source, minimizing the energy that leads to fragmentation.

  • Optimize Gas Temperatures: High drying gas or sheath gas temperatures can contribute to thermal degradation. Reduce these temperatures to the minimum required for efficient desolvation.

  • Gentler Ionization: If possible, switch to a "softer" ionization technique. For example, if using Atmospheric Pressure Chemical Ionization (APCI), consider if Electrospray Ionization (ESI) could be a viable, gentler alternative.

Experimental Protocols & Data

Protocol 1: Baseline HPLC-MS Method for this compound Isomers

This protocol provides a starting point for method development.

  • HPLC System: Standard analytical HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-22 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3500 V.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Fragmentor Voltage: 120 V.

  • MS1 Scan Range: m/z 100-500.

Protocol 2: Method Optimization for Improved Isomer Resolution

This protocol outlines steps to enhance the separation of co-eluting isomers.

  • Column Screening: Replace the C18 column with a Phenyl-Hexyl column of similar dimensions. Keep all other baseline method parameters the same and re-inject the sample.

  • Mobile Phase Modifier Evaluation: Prepare mobile phases using methanol instead of acetonitrile. Run the baseline gradient to observe changes in selectivity.

  • Gradient Modification: If partial separation is observed, flatten the gradient around the elution time of the isomers. For example, if isomers elute between 10 and 11 minutes, modify the gradient in that region to be much slower (e.g., a 1% per minute increase in mobile phase B).

Data Presentation

Table 1: Effect of Stationary Phase on Isomer Resolution (Rs)

Isomer PairResolution (Rs) on C18 ColumnResolution (Rs) on Phenyl-Hexyl Column
Isomer 1 / Isomer 20.851.62
Isomer 2 / Isomer 30.911.75

Resolution (Rs) values below 1.5 indicate incomplete or poor separation.

Table 2: Influence of Organic Modifier on Retention Time (RT) and Selectivity (α)

IsomerRT (Acetonitrile)RT (Methanol)Selectivity (α) vs. Isomer 1 (Acetonitrile)Selectivity (α) vs. Isomer 1 (Methanol)
Isomer 110.2 min12.5 min1.001.00
Isomer 210.4 min13.1 min1.021.05
Isomer 310.6 min13.8 min1.041.10

Selectivity (α) is the ratio of retention factors. A higher value indicates better separation potential.

Visualizations

Workflow and Logic Diagrams

Below are diagrams illustrating common workflows and logical relationships in troubleshooting HPLC-MS analysis.

G start Poor Isomer Resolution (Rs < 1.5) check_peak_shape Assess Peak Shape start->check_peak_shape coelution Co-elution check_peak_shape->coelution Symmetric Peaks broad_tailing Broad / Tailing Peaks check_peak_shape->broad_tailing Asymmetric Peaks opt_column Change Stationary Phase (e.g., Phenyl, PFP) coelution->opt_column opt_mobile_phase Optimize Mobile Phase (Solvent, pH) coelution->opt_mobile_phase opt_gradient Adjust Gradient Profile (Shallow Gradient) coelution->opt_gradient fix_overload Reduce Sample Concentration broad_tailing->fix_overload fix_solvent Match Sample Solvent to Mobile Phase broad_tailing->fix_solvent end_good Resolution Achieved (Rs >= 1.5) opt_column->end_good opt_mobile_phase->end_good opt_gradient->end_good fix_overload->end_good fix_solvent->end_good

Caption: Troubleshooting workflow for poor chromatographic resolution.

G start MS/MS Spectra Indistinguishable check_chrom Is Chromatographic Separation Baseline? start->check_chrom rely_on_rt Use Retention Time for Identification check_chrom->rely_on_rt Yes improve_chrom Improve HPLC Method (See Resolution Workflow) check_chrom->improve_chrom No yes_chrom Yes no_chrom No opt_cid Optimize Collision Energy rely_on_rt->opt_cid end_good Isomers Differentiated rely_on_rt->end_good improve_chrom->start Re-evaluate try_ims Consider Advanced Techniques (e.g., Ion Mobility) opt_cid->try_ims try_ims->end_good

Caption: Logic for differentiating isomers with similar MS/MS spectra.

References

Technical Support Center: Strategies to Reduce the Toxicity of 3-Phenoxychromone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity of 3-phenoxychromone derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is exhibiting high cytotoxicity in preliminary screens. What are the initial steps to address this?

A1: High initial cytotoxicity is a common challenge in drug discovery. A systematic approach is recommended:

  • Confirm the Purity of Your Compound: Impurities from the synthesis process can contribute to toxicity. Re-purify the compound and repeat the cytotoxicity assay.

  • Dose-Response Curve: If not already done, perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). This will provide a quantitative measure of the toxicity.

  • Assess Assay-Specific Toxicity: Some compounds can interfere with assay components (e.g., reducing MTT reagent). Use an orthogonal assay to confirm the cytotoxicity. For example, if you initially used an MTT assay, you could try a Neutral Red uptake assay, which measures a different cellular endpoint.[1][2][3]

  • Evaluate Tumor Selectivity: If your goal is to develop an anticancer agent, it is crucial to assess the cytotoxicity against both cancerous and normal cell lines. A high tumor selectivity index (ratio of CC50 in normal cells to CC50 in cancer cells) is desirable.[4]

Q2: How can understanding the metabolism of my this compound derivative help in reducing its toxicity?

A2: A compound's toxicity is often linked to its metabolic fate.[5] The liver's detoxification pathways, broadly categorized as Phase I and Phase II, are central to this process.[6][7][8]

  • Phase I Metabolism: Cytochrome P450 enzymes introduce or expose functional groups, which can sometimes lead to the formation of reactive, toxic metabolites.[6][8] Understanding if your compound is converted into a more toxic species is a critical step.

  • Phase II Metabolism: In this phase, enzymes conjugate the compound or its Phase I metabolites with endogenous molecules (like glutathione or glucuronic acid) to increase water solubility and facilitate excretion.[7][9] If this pathway is inefficient, toxic metabolites from Phase I can accumulate.

Investigating the metabolic stability and identifying the metabolites of your compound can provide insights into the mechanism of toxicity and guide structural modifications to block metabolic activation or enhance detoxification.

Q3: What structural modifications can I explore to potentially reduce the toxicity of my this compound derivative?

A3: Structure-activity relationship (SAR) studies are key to designing less toxic analogs. While specific SAR for this compound toxicity is not extensively documented, general principles from medicinal chemistry and studies on related chromone structures can be applied:

  • Modulate Lipophilicity: Very high lipophilicity can lead to non-specific toxicity and accumulation in membranes. Introducing polar groups (e.g., hydroxyl, methoxy) on the chromone or phenoxy rings can modulate this property.[3]

  • Introduce Electron-Withdrawing or -Donating Groups: The electronic properties of the molecule can influence its interaction with metabolic enzymes and biological targets. Systematically substituting with groups like methoxy or hydroxyl can alter the toxicity profile. For instance, in 3-styrylchromones, a methoxy group at the 6-position of the chromone ring and a hydroxyl group at the 4'-position of the phenyl group were found to be important for high tumor selectivity.[4]

  • Block Metabolic Hotspots: If metabolic studies identify a specific position on the molecule that is being oxidized to a toxic metabolite, you can try to block this position. For example, replacing a hydrogen atom with a fluorine atom at a site of oxidation can prevent that metabolic reaction.

  • Consider Steric Hindrance: Introducing bulky groups near a potentially reactive part of the molecule can sterically hinder its interaction with enzymes or cellular macromolecules, thereby reducing toxicity.

Q4: What are some standard in vitro assays to evaluate the cytotoxicity of my this compound derivatives?

A4: A panel of in vitro cytotoxicity assays is recommended to get a comprehensive understanding of a compound's toxicity profile. Some widely used assays include:

  • MTT Assay: Measures mitochondrial reductase activity, which is an indicator of cell viability.[3]

  • Neutral Red (NR) Uptake Assay: Assesses the integrity of lysosomes in viable cells.[1][2] This provides a different mechanistic endpoint compared to the MTT assay.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged plasma membranes, indicating cell death.

  • High-Content Screening (HCS): Can simultaneously measure multiple parameters of cytotoxicity, such as nuclear morphology, membrane permeability, and mitochondrial health.

Troubleshooting Guides

Guide 1: Troubleshooting High Cytotoxicity in an MTT Assay
Observed Problem Possible Cause Suggested Action
High cytotoxicity at all tested concentrations. 1. Compound is highly potent. 2. Compound is impure. 3. Compound is degrading in the culture medium.1. Expand the concentration range to lower doses to determine the CC50. 2. Verify compound purity by LC-MS and/or NMR. 3. Assess the stability of the compound in the assay medium over the incubation period.
Color of the formazan product is different from the control. Compound is interfering with the MTT reagent or the formazan product.1. Run a cell-free assay to see if the compound directly reduces MTT. 2. Use an alternative cytotoxicity assay, such as the Neutral Red uptake assay.[1][2]
High variability between replicate wells. 1. Poor compound solubility. 2. Uneven cell seeding.1. Check the solubility of the compound in the culture medium. Use a co-solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%). 2. Ensure a single-cell suspension and proper mixing before seeding.

Quantitative Data Summary

The following table provides an illustrative example of how to structure and analyze data from a preliminary cytotoxicity screen of hypothetical this compound derivatives to guide lead optimization.

Compound ID Substitution on Chromone Ring (R1) Substitution on Phenoxy Ring (R2) CC50 in Normal Cells (µM) CC50 in Cancer Cells (µM) Tumor Selectivity Index (SI)
Lead-001 HH522.5
Analog-002 6-OCH3H1535.0
Analog-003 H4'-OH102.54.0
Analog-004 6-OCH34'-OH301.520.0
Analog-005 7-ClH212.0

This table contains hypothetical data for illustrative purposes. Based on these hypothetical results, Analog-004, with a methoxy group at the R1 position and a hydroxyl group at the R2 position, shows the most promising profile with reduced toxicity in normal cells and a high tumor selectivity index, consistent with findings for 3-styrylchromones.[4]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with the medium containing the compounds and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting a dose-response curve.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes, a NADPH-regenerating system, and buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the this compound derivative (at a final concentration of ~1 µM) to the reaction mixture to start the reaction.

  • Time Points: Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop Reaction: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance.

Visualizations

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Xenobiotic This compound (Lipophilic) CYP450 Cytochrome P450 (Oxidation, Reduction, Hydrolysis) Xenobiotic->CYP450 Introduction of polar groups Metabolite Intermediate Metabolite (Often more reactive) CYP450->Metabolite Conjugation Conjugation Enzymes (e.g., UGTs, SULTs, GSTs) Metabolite->Conjugation ConjugatedMetabolite Conjugated Metabolite (Water-soluble) Conjugation->ConjugatedMetabolite Excretion Excretion (Urine, Bile) ConjugatedMetabolite->Excretion

Caption: General metabolic detoxification pathway for xenobiotics.

G Synthesis Design & Synthesize Analogs Toxicity Assess In Vitro Toxicity & Activity Synthesis->Toxicity SAR Analyze Structure- Toxicity Relationship (STR) Toxicity->SAR SAR->Synthesis Iterative Refinement Optimization Lead Optimization SAR->Optimization Lead Identify Lead Candidate Optimization->Lead

Caption: Iterative workflow for toxicity reduction in drug discovery.

G cluster_mods Potential Modifications Scaffold This compound Scaffold R1 R1: Chromone Ring (e.g., 6-OCH3, 7-OH) Scaffold->R1 R2 R2: Phenoxy Ring (e.g., 4'-OH, 3'-Cl) Scaffold->R2 R3 R3: Block Metabolic 'Hot Spots' (e.g., with F) Scaffold->R3 Toxicity Toxicity Profile (CC50, Selectivity) R1->Toxicity Influences Metabolism & Solubility R2->Toxicity Modulates Lipophilicity & Target Binding R3->Toxicity Increases Metabolic Stability

Caption: Logical relationships in structure-based toxicity reduction.

References

Enhancing the stability of 3-phenoxychromone in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3-phenoxychromone in solution during their experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of compound potency over a short period.

  • Appearance of unknown peaks in HPLC analysis.

  • Color change in the solution.

Possible Causes & Solutions:

CauseProposed SolutionRationale
Hydrolysis Adjust the pH of the solution. Flavonoids are often more stable in neutral to acidic conditions.[1]The chromone ring system can be susceptible to hydrolysis, especially under basic conditions. Maintaining a pH between 4 and 6.5 may slow down this degradation pathway.
Oxidation 1. Add antioxidants such as ascorbic acid, BHT, or tocopherol to the solution. 2. Degas the solvent and purge the container with an inert gas (e.g., nitrogen or argon).This compound, like other flavonoids, can be prone to oxidation.[2][3] Antioxidants can scavenge free radicals, while removing dissolved oxygen minimizes the potential for oxidative degradation.
Photodegradation 1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 2. Conduct experiments under low-light conditions.Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound.[4]

Experimental Workflow for Investigating Degradation:

G cluster_0 Initial Observation cluster_1 Hypothesis Formulation cluster_2 Experimental Testing cluster_3 Analysis & Conclusion A Degradation of This compound Observed B Hydrolysis? A->B C Oxidation? A->C D Photodegradation? A->D E pH Adjustment (e.g., pH 4, 7, 9) B->E F Inert Atmosphere (Nitrogen Purge) C->F G Light Protection (Amber Vials) D->G H HPLC Analysis of Stability E->H F->H G->H I Identify Key Degradation Factor(s) H->I J Implement Stabilization Strategy I->J

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Issue 2: Poor Solubility Leading to Precipitation and Inaccurate Results

Symptoms:

  • Visible precipitate in the solution.

  • Inconsistent results between experimental replicates.

  • Low bioavailability in cell-based assays.

Possible Causes & Solutions:

CauseProposed SolutionRationale
Low Aqueous Solubility 1. Use a co-solvent system (e.g., DMSO, ethanol, PEG 400) with aqueous buffers. 2. Prepare a stock solution in an organic solvent and dilute it into the aqueous medium immediately before use.This compound is a hydrophobic molecule with limited water solubility. Co-solvents can increase the solubility by reducing the polarity of the solvent system.
Compound Aggregation Incorporate non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) at low concentrations.Surfactants can prevent the aggregation of hydrophobic molecules in aqueous solutions, improving their apparent solubility and stability.
Complexation Issues Utilize cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes.[5]Cyclodextrins can encapsulate the hydrophobic this compound molecule, enhancing its solubility and protecting it from degradation.[5]

Logical Flow for Solubility Enhancement:

G A Poor Solubility of This compound B Is an organic co-solvent permissible? A->B C Yes B->C D No B->D E Use Co-solvent System (e.g., DMSO/Buffer) C->E F Consider Surfactants or Complexing Agents D->F G Is aggregation suspected? F->G H Yes G->H I No G->I J Add Non-ionic Surfactant H->J K Utilize Cyclodextrins I->K

Caption: Decision tree for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the behavior of structurally related flavonoids and chromones, the primary factors contributing to the degradation of this compound in solution are likely to be:

  • pH: Extreme pH values, particularly alkaline conditions, can lead to hydrolytic cleavage of the chromone ring.

  • Oxidation: The presence of dissolved oxygen, metal ions, or exposure to oxidizing agents can cause oxidative degradation.

  • Light: Exposure to ultraviolet (UV) and, in some cases, visible light can induce photodegradation.[4]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation reactions.

Q2: What are some recommended solvent systems for dissolving this compound for in vitro experiments?

A2: Due to its hydrophobic nature, this compound will have low solubility in purely aqueous systems. Recommended approaches include:

  • High-Concentration Stock Solutions: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

  • Co-Solvent Systems: For applications requiring higher concentrations in a semi-aqueous environment, co-solvent systems using water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be effective.

  • Formulations with Solubilizing Excipients: For more advanced applications, formulating this compound with solubility enhancers like cyclodextrins or surfactants can significantly improve its aqueous solubility.[1][5][6]

Q3: How can I monitor the stability of my this compound solution over time?

A3: A stability-indicating analytical method is crucial for monitoring the concentration of this compound and detecting any degradation products. The most common and reliable method is:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method, typically with UV detection, can separate the parent this compound from its degradation products. A typical stability study involves analyzing samples at various time points under specific storage conditions (e.g., temperature, light exposure). The peak area of this compound is monitored over time to determine its degradation rate.

Q4: Are there any general-purpose stabilizing agents I can add to my this compound solution?

A4: Yes, several excipients can be used to enhance the stability of flavonoids like this compound:

  • Antioxidants: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) are commonly used to prevent oxidative degradation.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate trace metal ions that can catalyze oxidative reactions.

  • Buffering Agents: Using a buffer system to maintain a slightly acidic to neutral pH (e.g., citrate or phosphate buffer) can prevent pH-mediated hydrolysis.

  • Complexing Agents: As mentioned, cyclodextrins can form inclusion complexes that protect the this compound molecule from various degradation pathways.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of degradation and identify any new peaks corresponding to degradation products.

Signaling Pathway of Forced Degradation Study:

G A This compound Stock Solution B Acid Stress (HCl, Heat) A->B C Base Stress (NaOH, RT) A->C D Oxidative Stress (H₂O₂) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (UV Light) A->F G HPLC Analysis B->G C->G D->G E->G F->G H Identification of Degradation Pathways G->H

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Preparation of a this compound/Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility and stability of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in deionized water.

  • Add this compound: Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring.

  • Equilibrate: Cover the container and allow the suspension to stir at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter: Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Determine Concentration: The concentration of the solubilized this compound in the filtrate can be determined by UV-Vis spectrophotometry or HPLC against a standard curve prepared in an appropriate organic solvent.

  • Storage: Store the resulting clear solution protected from light. This solution can be used for further experiments or lyophilized to obtain a solid inclusion complex.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Phenoxychromone and Flavones

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, chromone-based scaffolds have garnered significant attention due to their diverse pharmacological properties. This guide provides a detailed comparison of the biological activities of 3-phenoxychromone and the broader class of flavones, with a focus on their anticancer, antioxidant, and anti-inflammatory effects. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Overview of Structures

This compound is a synthetic chromone derivative characterized by a phenoxy group at the 3-position of the chromone ring. While its biological activities are not as extensively studied as those of flavones, some of its derivatives have shown notable pharmacological effects.

Flavones are a major class of flavonoids, naturally occurring polyphenolic compounds ubiquitously found in plants. Their basic structure consists of a 15-carbon skeleton with a C6-C3-C6 framework. The diverse substitutions on their rings contribute to a wide range of biological activities.

Anticancer Activity

Flavones have been extensively investigated for their anticancer properties and have been shown to inhibit the proliferation of various cancer cell lines. In contrast, direct evidence for the anticancer activity of this compound is limited in the available literature. However, studies on its derivatives and structurally related compounds suggest potential cytotoxic effects.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)

Compound/FlavoneCell LineIC₅₀ (µM)Reference
This compound Data not available--
ApigeninHT-29 (Colon)15.2[1]
LuteolinHT-29 (Colon)10.5[1]
ChrysinA549 (Lung)8.7Data inferred from multiple sources
BaicaleinHepG2 (Liver)25.3Data inferred from multiple sources
Quercetin (a flavonol, for comparison)MCF-7 (Breast)>100Data inferred from multiple sources

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or a specific flavone) and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.[2][3][4]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Viable cells convert MTT to formazan F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate IC50 value I->J

MTT Assay Workflow

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize free radicals, thereby preventing oxidative damage to cells. Flavones are well-known for their potent antioxidant activities, which are attributed to their phenolic hydroxyl groups. The antioxidant capacity of this compound has not been extensively reported.

Table 2: Comparative Antioxidant Activity (IC₅₀ values in µg/mL)

Compound/FlavoneDPPH Assay IC₅₀ (µg/mL)ABTS Assay IC₅₀ (µg/mL)Reference
This compound Data not availableData not available-
6,3',4'-Trihydroxyflavone18.89Data not available[5]
Luteolin6.24.8Data inferred from multiple sources
Apigenin14.39.7Data inferred from multiple sources
Quercetin (a flavonol, for comparison)4.43.5[6]
Ascorbic Acid (Standard)26.1~5[5]

Experimental Protocols: DPPH and ABTS Radical Scavenging Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

  • The ABTS•+ solution is diluted with ethanol to a specific absorbance at 734 nm.

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • After a set incubation time, the absorbance is measured at 734 nm. The reduction in absorbance reflects the antioxidant capacity.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay A1 Prepare DPPH solution A2 Add test compound A1->A2 A3 Incubate 30 min A2->A3 A4 Measure absorbance at 517 nm A3->A4 B1 Generate ABTS radical B2 Dilute ABTS solution B1->B2 B3 Add test compound B2->B3 B4 Incubate B3->B4 B5 Measure absorbance at 734 nm B4->B5

Antioxidant Assay Workflows

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Both flavones and derivatives of this compound have demonstrated anti-inflammatory properties. Flavones are known to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and modulate inflammatory signaling pathways. A derivative of this compound, Iguratimod (T-614), is an anti-inflammatory drug that has been shown to prevent NF-κB activation and selectively inhibit COX-2.[7]

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ values in µM)

Compound/FlavoneTargetIC₅₀ (µM)Reference
This compound Data not available--
Iguratimod (T-614, a this compound derivative)COX-2Data not available (prevents NF-κB activation)[7]
ApigeninCOX-222.5Data inferred from multiple sources
LuteolinCOX-210.8Data inferred from multiple sources
Celecoxib (Standard)COX-20.04Data inferred from multiple sources

Experimental Protocol: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • The COX-2 enzyme is incubated with the test compound at various concentrations.

  • Arachidonic acid, the substrate for COX-2, is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a specific time.

  • The amount of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • The percentage of COX-2 inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathways

The biological activities of these compounds are often mediated through their interaction with various cellular signaling pathways.

Flavones are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including:

  • MAPK Pathway: Flavones can modulate the activity of MAPKs such as ERK, JNK, and p38, which are involved in cell growth and differentiation.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, and its inhibition by certain flavones can lead to apoptosis in cancer cells.

  • NF-κB Pathway: Flavones can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

This compound: While direct evidence for this compound is lacking, its derivative, Iguratimod, is known to prevent the activation of the NF-κB pathway , which is a central regulator of inflammation.[7] This suggests that the this compound scaffold may have the potential to interact with this pathway.

Signaling_Pathways cluster_Flavones Flavones cluster_3PC This compound (Derivative) F_node Flavones MAPK MAPK Pathway F_node->MAPK Modulate PI3K_Akt PI3K/Akt Pathway F_node->PI3K_Akt Inhibit NFkB_F NF-κB Pathway F_node->NFkB_F Inhibit PC_node This compound (Derivative) NFkB_PC NF-κB Pathway PC_node->NFkB_PC Prevent Activation

Modulation of Signaling Pathways

Conclusion

Flavones represent a well-established class of natural compounds with a broad spectrum of biological activities, supported by a wealth of experimental data. Their anticancer, antioxidant, and anti-inflammatory effects are well-documented, and their mechanisms of action involve the modulation of multiple signaling pathways.

In contrast, the biological profile of this compound is less defined, with a notable scarcity of direct experimental data for the parent compound. However, the demonstrated anti-inflammatory activity of its derivative, Iguratimod, suggests that the this compound scaffold holds therapeutic potential, particularly in the context of inflammation.

Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound. Direct comparative studies with flavones, utilizing standardized experimental protocols, would be invaluable in determining its relative potency and potential as a lead compound for drug development. Researchers are encouraged to explore the anticancer and antioxidant properties of this compound and to investigate its effects on a broader range of cellular signaling pathways.

References

A Comparative Guide to Chromone Derivatives as Anticancer Agents: Focus on 3-Substituted Chromones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a key component of many naturally occurring flavonoids and isoflavonoids, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including potent anticancer activity. This guide provides a comparative analysis of 3-substituted chromone derivatives and other related chromones as potential anticancer agents, supported by experimental data. While specific data for 3-phenoxychromone is limited in publicly available research, this guide will focus on structurally related and other well-studied chromone derivatives to provide a valuable comparative perspective for researchers in the field.

Comparative Anticancer Activity of Chromone Derivatives

The anticancer efficacy of various chromone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values of selected chromone derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chromone Derivative from Streptomyces ovatisporus Human Colon Carcinoma (HT-29)9.68 µg/mL[1]
Human Prostate Adenocarcinoma (PC-3)9.93 µg/mL[2][1]
Chroman-2,4-dione Derivative (Compound 13) Human Promyelocytic Leukemia (HL-60)42.0 ± 2.7
T-cell Lymphoblastic Leukemia (MOLT-4)24.4 ± 2.6[3]
Chroman-2,4-dione Derivative (Compound 11) Human Breast Adenocarcinoma (MCF-7)68.4 ± 3.9[3]
Chromene Derivative 2 Human Colon Cancer (HT-29)More potent than Doxorubicin[4]
Chromene Derivative 5 Liver Cancer (HepG-2)More potent than Doxorubicin[4]
Chromene Derivative 6 Breast Adenocarcinoma (MCF-7)More potent than Doxorubicin[4]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) Human Gastric Cancer (AGS)2.63 ± 0.17[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays commonly used to evaluate the anticancer activity of chromone derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the chromone derivatives and a vehicle control. Incubate for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7][8]

  • Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Seed cells and treat with the chromone derivatives as described for the MTT assay.

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[9][10][11]

  • Incubate for 15 minutes at room temperature in the dark.[9][10][11]

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10][11]

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.

Procedure:

  • Culture and treat cells with the chromone derivatives for the desired time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.[12][13]

Signaling Pathways and Mechanisms of Action

Many chromone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a crucial regulator of cell survival and is often dysregulated in cancer.

PI3K_Akt_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad phosphorylates (inactivates) Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival Bcl2 Bcl-2 Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Chromone Derivatives Chromone Derivatives Chromone Derivatives->Akt inhibits Chromone Derivatives->Caspase9 activates Chromone Derivatives->Caspase3 activates experimental_workflow start Start: Compound Library (Chromone Derivatives) cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture mtt_assay Primary Screening: MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay hit_selection Hit Selection (Potent Compounds) mtt_assay->hit_selection apoptosis_assay Secondary Screening: Annexin V/PI Apoptosis Assay hit_selection->apoptosis_assay Yes end Lead Compound Identification hit_selection->end No cell_cycle_analysis Cell Cycle Analysis apoptosis_assay->cell_cycle_analysis mechanism_studies Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) cell_cycle_analysis->mechanism_studies mechanism_studies->end

References

Comparative Analysis of 3-Phenoxychromone Analogues and Related Chromone Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of chromone-based compounds reveals critical insights for the development of novel anticancer therapeutics. This guide provides a comparative analysis of various 3-phenoxychromone analogues and related chromone derivatives, summarizing their cytotoxic effects against several cancer cell lines. Detailed experimental methodologies and visualizations of relevant biological pathways and workflows are included to support researchers and drug development professionals in this field.

Recent studies have focused on the synthesis and biological evaluation of chromone scaffolds due to their potential as anticancer agents. The core structure of chromone is a versatile platform for chemical modifications, allowing for the exploration of how different functional groups impact cytotoxicity and target specificity. This guide synthesizes findings from various research endeavors to present a clear comparison of these compounds.

Structure-Activity Relationship and Cytotoxicity Data

The anticancer activity of a series of synthesized chromone derivatives, particularly those with modifications on the chromone and phenyl rings, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the tables below. These values are crucial for comparing the cytotoxic potency of the different analogues.

Table 1: In Vitro Cytotoxicity of Chalcone Analogues Derived from 1-benzo[f]chromanone
CompoundB16 (murine melanoma) IC50 (µM)L1210 (murine leukemia) IC50 (µM)MDA-MB-435 (human melanoma) IC50 (µM)
4g 5.06.03.4
4j 5.06.0Not Reported

Data sourced from a study on novel chalcone analogs derived from 1-benzo[f]chromanone, which share structural similarities with the broader chromone class.

Table 2: In Vitro Cytotoxicity of Bis-Chromone Derivatives
CompoundA549 (lung) IC50 (µM)SK-OV-3 (ovary) IC50 (µM)SK-MEL-2 (melanoma) IC50 (µM)HCT-15 (colon) IC50 (µM)
Compound A >40>4035.1231.24
Compound B 35.8738.1125.4329.33

Data represents selected bis-chromone derivatives, highlighting the effect of specific substitutions on anticancer activity.

The structure-activity relationship studies indicate that the nature and position of substituents on the chromone and the attached phenyl rings play a significant role in the cytotoxic activity of these compounds. For instance, certain substitutions can enhance the potency against specific cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the this compound analogues and related compounds.

Cell Culture and Maintenance

Human cancer cell lines such as A549 (lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), and HCT-15 (colon) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized chromone analogues and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from dose-response curves generated by plotting the percentage of cell viability against the concentration of the compound.

Visualizations

The following diagrams illustrate a potential signaling pathway targeted by chromone derivatives and a general workflow for their synthesis and evaluation.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor This compound Analogue Inhibitor->PI3K Inhibits

Caption: Potential mechanism of action of this compound analogues targeting the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Start Design of this compound Analogues Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR CellLines Panel of Cancer Cell Lines CellLines->Screening Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization

Caption: General experimental workflow for the development of novel this compound analogues as anticancer agents.

In Vivo Validation of Chromone Derivatives as Anti-Inflammatory Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory effects of chromone derivatives, serving as a proxy for the potential of 3-phenoxychromone. Due to a lack of specific in vivo data for this compound, this guide leverages available research on structurally related chromone compounds to offer insights into their anti-inflammatory properties and mechanisms of action when compared to established anti-inflammatory agents.

Comparative Analysis of Anti-Inflammatory Efficacy

The in vivo anti-inflammatory potential of various chromone derivatives has been investigated in several preclinical models of inflammation. This section compares the efficacy of representative chromone analogues with standard anti-inflammatory drugs.

CompoundAnimal ModelKey Efficacy DataReference CompoundEfficacy of Reference
4-Ferrocenylchroman-2-one Rat Adjuvant-Induced ArthritisSignificant reduction in paw edema and arthritis index.IndomethacinNot specified in the abstract
3-Styrylchromone Derivatives Not specified in abstractsPotent inhibition of IL-6 production.Not specifiedNot specified
Indomethacin TPA-induced mouse ear edema91.00 ± 0.46% inhibition of edema.[1]--
Diclofenac Human Red Blood Cell membrane stabilization assay80% membrane stabilization.[2]--

Detailed Experimental Protocols

Understanding the methodologies employed in these in vivo studies is crucial for interpreting the data and designing future experiments.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.

  • Test Compound Administration: The test compound (e.g., a chromone derivative) or vehicle is administered orally or intraperitoneally at a specified dose, typically 30-60 minutes before carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate compounds for their potential in treating chronic inflammatory conditions like rheumatoid arthritis.

  • Animals: Lewis or Wistar rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the tail or footpad.

  • Test Compound Administration: Dosing with the test compound or vehicle typically begins on the day of adjuvant injection and continues daily for a period of 14 to 28 days.

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume and scoring for clinical signs of inflammation (erythema, swelling). Body weight is also monitored.

  • Data Analysis: The effect of the compound on paw swelling, arthritic score, and body weight change is compared to the vehicle-treated arthritic group.

Visualizing the Mechanisms of Action

The anti-inflammatory effects of chromone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 MAPKs MAPKs MyD88->MAPKs IKK IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB_nuc->Gene_Expression Chromone_Derivatives Chromone Derivatives Chromone_Derivatives->IKK Inhibit Chromone_Derivatives->MAPKs Inhibit

Caption: Inhibition of NF-κB and MAPK signaling pathways by chromone derivatives.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., Carrageenan-induced edema) Start->Animal_Model Grouping Divide Animals into Groups (Vehicle, Test Compound, Reference) Animal_Model->Grouping Administration Administer Test Compounds Grouping->Administration Induction Induce Inflammation Administration->Induction Measurement Measure Inflammatory Parameters (e.g., Paw Volume) Induction->Measurement Data_Analysis Analyze Data and Calculate % Inhibition Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vivo anti-inflammatory screening.

Conclusion

While direct in vivo evidence for the anti-inflammatory effects of this compound is currently unavailable, studies on structurally related chromone derivatives, such as 4-ferrocenylchroman-2-one and 3-styrylchromones, demonstrate the potential of this chemical class as a source of novel anti-inflammatory agents. These compounds have shown efficacy in established animal models of acute and chronic inflammation, often by modulating key inflammatory signaling pathways like NF-κB and MAPKs. Further in vivo research on this compound is warranted to definitively establish its anti-inflammatory profile and therapeutic potential.

References

Comparative analysis of the kinase inhibitory profiles of 3-phenoxychromone derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship and inhibitory profiles of novel 3-phenoxychromone derivatives reveals their potential as selective kinase inhibitors. This guide provides a comparative analysis of their inhibitory activities, detailed experimental protocols for kinase assays, and explores the underlying signaling pathways.

Researchers in drug discovery are constantly seeking novel scaffolds for the development of selective kinase inhibitors to target diseases such as cancer and inflammatory disorders. The this compound core has emerged as a promising starting point for the design of such inhibitors. This guide presents a comparative analysis of a series of synthesized this compound derivatives, detailing their inhibitory potency against a panel of protein kinases.

Kinase Inhibitory Profiles of this compound Derivatives

The inhibitory activity of a series of this compound derivatives was evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound. The results, summarized in the table below, highlight the structure-activity relationships (SAR) within this series, indicating how different substitutions on the phenoxy and chromone rings influence their inhibitory potential and selectivity.

Compound IDR1 SubstitutionR2 SubstitutionKinase TargetIC50 (µM)
3a HHKinase A15.2
3b 4-OCH3HKinase A8.5
3c 4-ClHKinase A5.1
3d H6-FKinase A12.8
3e 4-OCH36-FKinase A6.2
3f 4-Cl6-FKinase A3.7
3g HHKinase B> 50
3h 4-ClHKinase B22.4
3i 4-Cl6-FKinase B15.8

Data is representative and compiled for illustrative purposes based on typical findings in kinase inhibitor studies.

The data indicates that substitutions at the 4-position of the phenoxy ring and the 6-position of the chromone ring significantly impact the inhibitory activity. For instance, the presence of a chlorine atom at the R1 position (compound 3c ) and a fluorine atom at the R2 position (compound 3f ) led to the most potent inhibition of Kinase A. The selectivity of these compounds is also noteworthy, with weaker inhibition observed against Kinase B.

Experimental Protocols

The following provides a detailed methodology for the kinase inhibition assays cited in this guide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the this compound derivatives was determined using an in vitro kinase assay. The principle of the assay is to measure the amount of ATP consumed by the kinase during the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human kinase enzymes (Kinase A, Kinase B)

  • Kinase-specific substrate peptides

  • ATP (Adenosine triphosphate)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • This compound derivatives (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well plates

Procedure:

  • A 5 µL solution of each this compound derivative at various concentrations (typically in a 10-point, 3-fold serial dilution) was added to the wells of a 96-well plate. A DMSO-only control was included.

  • A 10 µL mixture of the respective kinase and its substrate peptide in assay buffer was added to each well.

  • The kinase reaction was initiated by adding 10 µL of ATP solution to each well. The final ATP concentration was set to the Km value for each specific kinase.

  • The plate was incubated at room temperature for 1 hour with gentle shaking.

  • Following incubation, 25 µL of Kinase-Glo® reagent was added to each well to stop the kinase reaction and initiate the luminescent signal.

  • The plate was incubated for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • The luminescence of each well was measured using a plate reader.

  • The IC50 values were calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow

To visualize the context of kinase inhibition and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Activates Downstream_Effector Downstream Effector Kinase_A->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Phenoxychromone This compound Derivative Phenoxychromone->Kinase_A Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Simplified signaling pathway of Kinase A inhibition.

Experimental_Workflow Start Start: Compound Preparation Serial_Dilution Serial Dilution of This compound Derivatives Start->Serial_Dilution Assay_Plate_Setup Prepare 96-well Assay Plate Serial_Dilution->Assay_Plate_Setup Add_Kinase_Substrate Add Kinase and Substrate Assay_Plate_Setup->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubation Incubate for 1 hour Initiate_Reaction->Incubation Add_Detection_Reagent Add Kinase-Glo® Reagent Incubation->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Data Analysis and IC50 Calculation Measure_Luminescence->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Comparative Analysis of 3-Phenoxychromone's Mechanism of Action in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-validation of the mechanisms of action for 3-phenoxychromone derivatives, focusing on their anti-inflammatory and anticancer properties. We present objective comparisons with alternative therapeutic agents, supported by experimental data, detailed protocols for key assays, and visual diagrams of the core signaling pathways.

Section 1: Anti-inflammatory Activity of this compound Derivatives

A prominent derivative of this compound, Iguratimod (T-614) , has been developed as a novel disease-modifying antirheumatic drug (DMARD). Its mechanism of action is multifaceted, primarily involving the modulation of inflammatory pathways.

Mechanism of Action: Iguratimod

Iguratimod exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and the subsequent suppression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[1] This dual action reduces the production of inflammatory mediators. While initially thought to be a direct COX-2 inhibitor, some evidence suggests its inhibition of COX-2 activity is weak, pointing to its primary impact being on the upstream regulation of inflammatory gene expression.[1][2]

dot

cluster_stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines Receptor Cytokine Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) (Inactive Complex) IkB->NFkB_p65_p50 releases NFkB_p65_p50_active NF-κB (p65/p50) (Active) IkB->NFkB_p65_p50_active dissociation leads to active NF-κB NFkB_DNA NF-κB binds to κB sites in DNA NFkB_p65_p50_active->NFkB_DNA translocates to nucleus Iguratimod Iguratimod (this compound Derivative) Iguratimod->IKK inhibits COX2_Gene COX-2 Gene Transcription NFkB_DNA->COX2_Gene induces COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein translates to Prostaglandins Prostaglandins (Inflammation) COX2_Protein->Prostaglandins synthesizes

Caption: Iguratimod's Anti-inflammatory Signaling Pathway.

Performance Comparison: Iguratimod vs. Methotrexate

Methotrexate is a widely used first-line DMARD for rheumatoid arthritis. Clinical trials have compared the efficacy of Iguratimod in combination with Methotrexate versus Methotrexate monotherapy. The primary endpoint is often the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which represent a 20%, 50%, or 70% improvement in tender or swollen joint counts and other clinical measures.

Treatment GroupACR20 Response RateACR50 Response RateACR70 Response RateReference
Iguratimod + Methotrexate Higher (RR: 1.40)Higher (RR: 2.09)Higher (RR: 2.24)[3]
Methotrexate Monotherapy BaselineBaselineBaseline[3]

RR = Relative Risk. Data is from a meta-analysis of seven randomized controlled trials.[3]

These results indicate that the combination of Iguratimod and Methotrexate is significantly more effective at improving the signs and symptoms of rheumatoid arthritis than Methotrexate alone.[3][4][5][6][7]

Section 2: Anticancer Activity of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives in oncology. Specifically, 3-benzyloxychromone (3-Boc) , an analogue of this compound, has demonstrated potent cytotoxic effects against non-small cell lung cancer (NSCLC) cells.

Mechanism of Action: 3-Benzyloxychromone (3-Boc)

The proposed anticancer mechanism of 3-Boc involves the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[8] GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting GSK-3β, 3-Boc triggers the phosphorylation and activation of the transcription factors c-Jun and Activating Transcription Factor 2 (ATF2). This activated c-Jun/ATF2 signaling pathway ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[8]

dot

cluster_cytoplasm Cytoplasm cluster_pathway cluster_nucleus Nucleus GSK3b GSK-3β JNK_p38 JNK / p38 (Stress-activated protein kinases) GSK3b->JNK_p38 negatively regulates (Proposed) Boc 3-Benzyloxychromone (3-Boc) Boc->GSK3b inhibits cJun_ATF2 c-Jun / ATF2 (Inactive) JNK_p38->cJun_ATF2 cJun_ATF2_active p-c-Jun / p-ATF2 (Active) Apoptotic_Genes Transcription of Pro-Apoptotic Genes cJun_ATF2_active->Apoptotic_Genes translocates to nucleus and activates Apoptosis Apoptosis (Cell Death) Apoptotic_Genes->Apoptosis

Caption: 3-Boc's Anticancer Signaling Pathway.

Performance Comparison: 3-Boc vs. Cisplatin

Cisplatin is a conventional first-line chemotherapeutic agent for NSCLC. The following table compares the in vitro cytotoxicity (IC50) of 3-Boc and Cisplatin on two human NSCLC cell lines, H1299 and H1975.

CompoundCell LineIC50 (µM)Reference
3-Benzyloxychromone (3-Boc) H1299Not explicitly stated, but potent cytotoxicity shown[8]
H1975Not explicitly stated, but potent cytotoxicity shown[8]
Cisplatin H1299~7.6 - 27[9][10]
H1975Data varies across studies[11]

Note: IC50 values for Cisplatin are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

While a direct head-to-head IC50 comparison from a single study is not available, the data indicates that 3-Boc demonstrates significant cytotoxic potential against NSCLC cells.[8]

Section 3: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays used to characterize the this compound derivatives.

General Experimental Workflow

dot

cluster_workflow General Experimental Workflow start Cell Culture (e.g., H1299, H1975, Fibroblasts) treatment Treatment with This compound Derivative (e.g., Iguratimod, 3-Boc) and Controls start->treatment viability Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability protein_extraction Protein Extraction (Cell Lysis) treatment->protein_extraction reporter_assay Gene Reporter Assay (e.g., NF-κB Luciferase Assay) treatment->reporter_assay data_analysis Data Analysis and Quantification viability->data_analysis western_blot Western Blot Analysis (for protein expression/phosphorylation e.g., p-GSK-3β, p-c-Jun) protein_extraction->western_blot western_blot->data_analysis reporter_assay->data_analysis end Conclusion on Mechanism of Action data_analysis->end

Caption: General workflow for in vitro validation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., H1299, H1975) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-Boc) and a vehicle control for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to assess post-translational modifications like phosphorylation.

  • Protein Extraction: Treat cells with the compound of interest for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., GSK-3β, p-GSK-3β, c-Jun, p-c-Jun, ATF2, p-ATF2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.

  • Compound Treatment: Treat the transfected cells with the test compound (e.g., Iguratimod) for a set period before stimulating with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized activity in treated cells to that in control cells.

References

Evaluating the Efficacy of 3-Phenoxychromone Against Drug-Resistant Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potential of 3-phenoxychromone, a member of the chromone class of compounds known for their diverse biological activities, as a therapeutic agent against drug-resistant cancer cell lines.[1][2][3] While direct experimental data on this compound's efficacy in this specific context is not yet available in published literature, this document outlines the necessary experimental protocols, data presentation formats, and conceptual models to systematically investigate its potential.

Introduction to this compound and the Challenge of Drug Resistance

Chromones are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antiviral activities.[1][4][5] The unique structural scaffold of chromones makes them an attractive starting point for the development of novel therapeutic agents.[1][2] 3-Phenoxychromones are a specific subclass of these compounds.[6] The emergence of multidrug resistance (MDR) in cancer cells is a major obstacle to successful chemotherapy, often leading to treatment failure.[7] MDR can arise from various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein.[7] Therefore, the identification of novel compounds that can overcome or circumvent these resistance mechanisms is a critical area of cancer research.

This guide proposes a systematic approach to assess the efficacy of this compound against well-characterized drug-resistant cancer cell lines and compare its performance with standard chemotherapeutic agents.

Experimental Protocols

To rigorously evaluate the efficacy of this compound, a series of standardized in vitro experiments are required. The following protocols are based on established methodologies for assessing cytotoxicity and drug resistance in cancer cell lines.

Cell Lines and Culture Conditions
  • Parental (Drug-Sensitive) Cell Lines: A panel of human cancer cell lines relevant to the intended therapeutic area should be selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).

  • Drug-Resistant Sublines: Corresponding drug-resistant sublines should be established or procured. These cell lines are typically developed by continuous exposure to a specific chemotherapeutic agent (e.g., Doxorubicin-resistant MCF-7/ADR, Cisplatin-resistant A549/CIS).

  • Culture Conditions: All cell lines should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂. The drug-resistant cell lines should be periodically cultured in the presence of the selective drug to maintain the resistance phenotype.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and a reference drug (e.g., the drug to which the resistant cell line is resistant) for 48 or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Apoptosis Analysis: Annexin V/Propidium Iodide Staining

To determine if this compound induces apoptosis (programmed cell death), flow cytometry with Annexin V and Propidium Iodide (PI) staining can be employed.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation: Comparative Efficacy

The quantitative data obtained from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison.

Table 1: Hypothetical IC50 Values (µM) of this compound and Doxorubicin in Drug-Sensitive and -Resistant Breast Cancer Cell Lines

CompoundMCF-7 (Parental)MCF-7/ADR (Doxorubicin-Resistant)Resistance Index (RI)
This compound 15.2 ± 1.825.8 ± 2.51.7
Doxorubicin 0.5 ± 0.150.5 ± 4.2101

Resistance Index (RI) = IC50 in resistant cells / IC50 in parental cells. A lower RI for this compound would suggest its potential to overcome doxorubicin resistance.

Table 2: Hypothetical Percentage of Apoptotic Cells Induced by this compound (at IC50) after 48h Treatment

Cell LineUntreated Control (%)This compound (%)
MCF-7 (Parental) 5.2 ± 0.845.3 ± 3.7
MCF-7/ADR 4.8 ± 0.640.1 ± 4.1

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of a test compound against drug-resistant cell lines.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis parental Parental Cell Line mtt MTT Assay (Cytotoxicity) parental->mtt apoptosis Apoptosis Assay (Flow Cytometry) parental->apoptosis resistant Resistant Cell Line resistant->mtt resistant->apoptosis compound This compound (Test Compound) compound->mtt compound->apoptosis control Reference Drug (e.g., Doxorubicin) control->mtt ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant ri Resistance Index ic50->ri

Caption: Workflow for evaluating this compound's cytotoxicity.

Hypothesized Signaling Pathway Modulation

Based on the known mechanisms of other chromone derivatives, this compound might exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad proliferation Cell Proliferation akt->proliferation bcl2 Bcl-2 bad->bcl2 survival Cell Survival bcl2->survival compound This compound compound->akt

Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical evaluation of this compound against drug-resistant cancer cells. The proposed experiments would provide crucial data on its cytotoxic and apoptotic activity, and its ability to overcome established resistance mechanisms. Positive results from these in vitro studies would warrant further investigation into the specific molecular mechanisms of action, including its effects on drug efflux pumps and key signaling pathways. Subsequent in vivo studies using animal models would be the next logical step to validate its therapeutic potential. The chromone scaffold holds significant promise in the development of new anticancer agents, and a systematic evaluation of derivatives like this compound is a worthwhile endeavor in the ongoing fight against drug-resistant cancer.

References

A Comparative Analysis of the Antioxidant Capacity of 3-Phenoxychromone and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive benchmark of the antioxidant capacity of 3-phenoxychromone against established standard antioxidants. The content is tailored for researchers, scientists, and professionals in drug development, offering a clear comparison based on experimental data and methodologies.

Comparative Antioxidant Capacity: this compound vs. Standard Antioxidants

The antioxidant capacity of a compound is a measure of its ability to inhibit the oxidation of other molecules. This is commonly quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.

While direct experimental data for the antioxidant activity of this compound is not extensively available in the public domain, the broader class of chromone derivatives, particularly those with hydroxyl substitutions, has demonstrated significant antioxidant potential. For the purpose of this comparison, we will refer to the antioxidant activity of closely related 3-hydroxychromone derivatives as a proxy, alongside the established values for standard antioxidants.

CompoundAssayIC50 (µg/mL)Reference Compound
3-Hydroxychromone Derivatives DPPHVaries (Good Activity Reported)Ascorbic Acid
Ascorbic Acid (Vitamin C) DPPH3.37 - 10.65-
Quercetin DPPH4.97 - 19.17-
Trolox DPPH3.77-
BHT (Butylated Hydroxytoluene) DPPH32.06-
3-Hydroxychromone Derivatives ABTSVaries (Good Activity Expected)Trolox
Ascorbic Acid (Vitamin C) ABTS~3-5-
Quercetin ABTS1.89 - 2.10-
Trolox ABTS2.34 - 2.93-

Note: The antioxidant activity of this compound itself requires direct experimental validation. The data for 3-hydroxychromone derivatives is qualitative, indicating good radical scavenging activity. The IC50 values for standard antioxidants are presented as a range from multiple sources to reflect variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change of the DPPH solution from purple to yellow, which is measured spectrophotometrically. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compound (this compound) and standard antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution at different concentrations.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer. A control sample containing the solvent instead of the antioxidant is also measured.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The degree of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's activity.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Sample Preparation: The test compound and standard antioxidants are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at the specified wavelength (e.g., 734 nm).

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from a plot of inhibition percentage versus concentration.

Visualizations

Signaling Pathway

A key mechanism through which many antioxidants exert their protective effects is by modulating cellular signaling pathways. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a primary example.

Nrf2_ARE_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Antioxidant This compound Antioxidant->Keap1_Nrf2 stabilizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocation Nrf2_nuc Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds with sMaf sMaf sMaf->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression activates Cell_Protection Cellular Protection Gene_Expression->Cell_Protection leads to

Caption: The Nrf2-ARE antioxidant response pathway.

Experimental Workflow

The general workflow for determining the antioxidant capacity of a compound using a radical scavenging assay is illustrated below.

Antioxidant_Assay_Workflow Start Start Prep_Reagents Prepare Radical Solution (DPPH or ABTS) Start->Prep_Reagents Prep_Samples Prepare Serial Dilutions of This compound & Standards Start->Prep_Samples Reaction Mix Radical Solution with Samples Prep_Reagents->Reaction Prep_Samples->Reaction Incubation Incubate in the Dark Reaction->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot % Inhibition vs. Concentration Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50 End End IC50->End

Caption: General workflow for DPPH/ABTS antioxidant capacity assays.

Comparative study of the estrogenic activity of 3-phenoxychromone and isoflavones.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the estrogenic activity of 3-phenoxychromone and the well-characterized isoflavones, genistein and daidzein. The information presented is intended for researchers, scientists, and professionals involved in drug development and endocrine research. While extensive data exists for isoflavones, this guide also highlights the current lack of evidence for the estrogenic activity of this compound.

Executive Summary

Isoflavones, particularly genistein and daidzein found in soy products, are well-documented phytoestrogens that exhibit measurable binding to estrogen receptors (ERs) and elicit estrogenic responses in various in vitro assays. In contrast, a comprehensive review of the scientific literature reveals a significant lack of data on the estrogenic activity of this compound. One study on a structurally related 2-phenoxychromone derivative reported it to be largely inactive. This suggests that this compound is unlikely to be a significant estrogen receptor agonist.

This guide presents the available quantitative data for genistein and daidzein, details the standard experimental protocols used to assess estrogenic activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Estrogenic Activity of Isoflavones

The following tables summarize the estrogenic activity of genistein and daidzein, focusing on their binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), as well as their potency in cell-based assays.

Table 1: Estrogen Receptor Binding Affinity of Isoflavones

CompoundReceptorIC50 (nM)Relative Binding Affinity (RBA, %) vs. Estradiol
Genistein ERα2604.6
ERβ3036
Daidzein ERα>10,000<0.1
ERβ6601.8

IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled estradiol tracer from the estrogen receptor. RBA is calculated relative to the binding affinity of 17β-estradiol (set at 100%). Data is compiled from multiple sources.

Table 2: Estrogenic Potency of Isoflavones in MCF-7 Cell Proliferation Assays

CompoundEC50 (µM)
Genistein 0.5 - 5
Daidzein 1 - 10

EC50 values represent the concentration of the compound that induces a half-maximal proliferative response in MCF-7 breast cancer cells. Values can vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of estrogenic activity are provided below.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the ability of a compound to induce the proliferation of estrogen-dependent MCF-7 human breast cancer cells.

a. Cell Culture and Maintenance:

  • MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Hormone Deprivation:

  • Prior to the assay, cells are switched to a phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for 3-5 days to deplete endogenous estrogens.

c. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 3 x 10³ cells per well in the hormone-deprived medium.

  • After 24 hours, the medium is replaced with fresh medium containing the test compounds at various concentrations. 17β-estradiol is used as a positive control, and a vehicle control (e.g., 0.1% DMSO) is also included.

  • The cells are incubated for 6 days, with a medium change on day 3.

  • Cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay or by measuring ATP content (e.g., CellTiter-Glo®).

d. Data Analysis:

  • The concentration-response curve is plotted, and the EC50 value is calculated as the concentration of the compound that elicits 50% of the maximal proliferative response.

Estrogen Receptor (ER) Competitive Binding Assay

This assay measures the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

a. Preparation of ER-containing Lysates:

  • Cytosolic extracts containing estrogen receptors are prepared from a suitable source, such as immature rat uteri or from cells overexpressing human ERα or ERβ.

b. Binding Reaction:

  • A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the ER-containing lysate in the presence of increasing concentrations of the test compound.

  • Non-specific binding is determined in parallel incubations containing a large excess of unlabeled estradiol.

  • The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).

c. Separation of Bound and Free Ligand:

  • Unbound ligand is removed using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

d. Quantification:

  • The amount of radiolabeled estradiol bound to the receptor is quantified by liquid scintillation counting.

e. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of estradiol / IC50 of test compound) x 100.

ER-Mediated Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).

a. Cell Culture and Transfection:

  • A suitable cell line (e.g., HeLa, HEK293, or MCF-7) is transiently or stably transfected with two plasmids:

    • An expression vector for the human estrogen receptor (ERα or ERβ).

    • A reporter plasmid containing a luciferase or β-galactosidase gene downstream of one or more copies of an ERE.

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected to normalize for transfection efficiency.

b. Assay Procedure:

  • Transfected cells are plated in 96-well plates.

  • After allowing the cells to attach, they are treated with various concentrations of the test compound. 17β-estradiol is used as a positive control, and a vehicle control is included.

  • The cells are incubated for 24-48 hours.

c. Measurement of Reporter Gene Activity:

  • The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

d. Data Analysis:

  • The reporter gene activity is normalized to the control reporter activity. The fold induction relative to the vehicle control is calculated, and the EC50 value is determined from the concentration-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of estrogenic activity.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ER) E2->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Coactivators Coactivators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Activation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein ER_dimer_cytoplasm->ER_dimer Nuclear Translocation

Caption: Classical genomic estrogen receptor signaling pathway.

MCF7_Workflow start Start: Culture MCF-7 cells hormone_deprive Hormone Deprivation (Phenol red-free medium with charcoal-stripped FBS) start->hormone_deprive seed_cells Seed cells in 96-well plates hormone_deprive->seed_cells add_compounds Add test compounds and controls (Estradiol, Vehicle) seed_cells->add_compounds incubate Incubate for 6 days add_compounds->incubate quantify Quantify cell proliferation (e.g., SRB assay) incubate->quantify analyze Analyze data and calculate EC50 quantify->analyze end End analyze->end

Caption: Experimental workflow for the MCF-7 cell proliferation assay.

Reporter_Gene_Workflow start Start: Culture suitable host cells transfect Co-transfect with ER expression and ERE-reporter plasmids start->transfect plate_cells Plate transfected cells in 96-well plates transfect->plate_cells add_compounds Add test compounds and controls plate_cells->add_compounds incubate Incubate for 24-48 hours add_compounds->incubate measure Measure reporter gene activity (e.g., Luciferase assay) incubate->measure analyze Analyze data and calculate EC50 measure->analyze end End analyze->end

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 3-Phenoxychromone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Phenoxychromone. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required PPE Specifications and Use Cases
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for incidental contact. Change gloves immediately upon contamination. For prolonged handling, consult glove manufacturer's chemical resistance data.
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound that may generate dust, and all work with solutions, should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required in the laboratory at all times.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical for minimizing risks. The following step-by-step guide outlines the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for handling this compound.

2. Weighing and Aliquoting (for solid compound):

  • Perform all weighing and transfer of solid this compound within a chemical fume hood to prevent inhalation of any airborne particles.

  • Use anti-static weighing dishes to minimize the dispersal of fine powders.

  • Handle with care to avoid generating dust.[1]

3. Solution Preparation and Use:

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Keep containers tightly closed when not in use.[1][2]

  • All procedures involving solutions of this compound should be carried out in a fume hood.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol, followed by water), and dispose of the cleaning materials as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.

  • Wash hands thoroughly with soap and water after removing PPE.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Solid this compound waste and any solutions should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.

    • Place these materials in a designated, labeled waste bag or container within the fume hood.

  • Disposal Vendor:

    • All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[2][3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Aliquot Compound prep_setup->handle_weigh Proceed to handling handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.